This guide provides an in-depth technical analysis of trans-3-(Methylamino)cyclobutanol hydrochloride , a critical stereochemical scaffold in medicinal chemistry. Executive Summary trans-3-(Methylamino)cyclobutanol hydro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of trans-3-(Methylamino)cyclobutanol hydrochloride , a critical stereochemical scaffold in medicinal chemistry.
Executive Summary
trans-3-(Methylamino)cyclobutanol hydrochloride (CAS 1408076-19-6) is a disubstituted cyclobutane derivative characterized by a trans relationship between the hydroxyl and methylamino groups. In the context of drug development—specifically within the Janus Kinase (JAK) inhibitor landscape (e.g., Abrocitinib)—this compound serves two primary roles:
Impurity Reference Standard: It is the diastereomeric impurity of the cis-isomer intermediate used in Abrocitinib manufacturing.
Structural Probe: It acts as a rigid, sp³-rich scaffold for Structure-Activity Relationship (SAR) studies, offering a distinct vector geometry compared to its thermodynamically more stable cis counterpart.
This guide details the stereoselective synthesis, physicochemical properties, and analytical differentiation of this specific isomer.
Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering dictates the stability of 1,3-disubstituted isomers.
cis-Isomer (Thermodynamic): In 1,3-disubstituted cyclobutanes, the cis isomer typically places both substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion.[1] This makes the cis isomer thermodynamically favored.[1][2]
trans-Isomer (Kinetic/High-Energy): The trans isomer forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position. Consequently, direct reduction of the corresponding ketone often favors the cis product. Accessing the trans isomer in high purity requires stereochemical inversion (Mitsunobu protocol) or rigorous chromatographic separation.
Figure 1: Stereochemical outcome of direct reduction, highlighting the difficulty in accessing the trans-isomer directly.
Synthesis Strategy: The Inversion Protocol
Because the cis isomer is the natural major product of reduction, the most robust route to high-purity trans-3-(methylamino)cyclobutanol is via Mitsunobu Inversion of the cis intermediate.
Phase 1: Preparation of the cis-Intermediate
Starting Material: 3-Oxocyclobutanecarboxylic acid or protected 3-aminocyclobutanone.[3]
Reductive Amination: React with methylamine and a reducing agent (NaBH₄ or STAB) to form the amine.
Protection: Protect the amine (e.g., N-Boc or N-Benzyl) to prevent interference during the inversion step.
Isolation: Crystallize or chromatograph to isolate the pure cis-alcohol.
Phase 2: Stereoinversion (The Core Protocol)
This phase converts the cis-alcohol to the trans-alcohol.
Reagents:
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
p-Nitrobenzoic acid (PNBA)
Solvent: THF (Anhydrous)
Step-by-Step Protocol:
Activation: Dissolve cis-N-Boc-3-(methylamino)cyclobutanol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.
Inversion: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction proceeds via an Sɴ2 mechanism, inverting the stereocenter at C3.
Workup: Warm to room temperature and stir for 12 hours. Concentrate and purify via column chromatography to obtain the trans-ester intermediate.
Phase 3: Hydrolysis and Salt Formation[6]
Hydrolysis: Treat the trans-ester with LiOH in THF/Water to liberate the hydroxyl group, yielding trans-N-Boc-3-(methylamino)cyclobutanol.
Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.
Crystallization: Precipitate the final hydrochloride salt using diethyl ether/ethanol.
Figure 2: Synthetic workflow for accessing the trans-isomer via stereochemical inversion.
Analytical Characterization & QC
Distinguishing the trans isomer from the cis isomer is critical.[4] NMR spectroscopy is the primary tool.
1H NMR Distinction[2][7][8]
cis-Isomer: The methine protons at C1 and C3 are in a pseudo-axial orientation (on the same face). They typically exhibit larger vicinal coupling constants with the adjacent methylene protons due to dihedral angles approaching 180° (Karplus relationship).
trans-Isomer: The C1 and C3 protons are in opposite orientations (one pseudo-axial, one pseudo-equatorial). The coupling patterns are generally more complex and narrower.
NOESY (Nuclear Overhauser Effect Spectroscopy)
This is the definitive confirmation method.
cis-Isomer: Strong NOE correlation observed between the H1 (methine-OH) and H3 (methine-NH) protons, confirming they are on the same face of the ring.
trans-Isomer:Absence of NOE correlation between H1 and H3, as they are on opposite faces.
Handling and Stability
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
Stability: Stable in solid form for >2 years if protected from moisture. In solution (water/DMSO), it is stable for days, but avoid prolonged exposure to basic conditions which may induce free-base epimerization or degradation.
Safety: Irritant to eyes and skin. Handle with standard PPE (gloves, goggles, lab coat).
References
Abrocitinib: Synthesis and Application . ChemicalBook.[5] Retrieved from
Synthesis method of trans-3-aminobutanol . Google Patents (CN112608243A). Retrieved from
An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane . Canadian Journal of Chemistry.[1] Retrieved from
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol . ResearchGate.[6][7][8] Retrieved from
A Comprehensive Technical Guide to trans-3-(Methylamino)cyclobutanol Hydrochloride for Advanced Research Applications
Executive Summary This technical guide provides an in-depth analysis of trans-3-(Methylamino)cyclobutanol Hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry. This document moves beyond a simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of trans-3-(Methylamino)cyclobutanol Hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry. This document moves beyond a simple recitation of properties to deliver a cohesive, expert-level perspective for researchers, scientists, and drug development professionals. We will dissect its unique chemical structure, propose a robust synthetic pathway with detailed mechanistic reasoning, outline comprehensive analytical characterization techniques, and explore its critical application as a structural scaffold, most notably in the development of next-generation Tyrosine Kinase 2 (Tyk2) inhibitors. The guide is structured to be a self-validating resource, grounding all protocols and claims in established chemical principles and authoritative references.
Chemical Identity and Physicochemical Properties
trans-3-(Methylamino)cyclobutanol hydrochloride is a substituted cyclobutane derivative valued for its rigid, three-dimensional structure, which provides a predictable orientation for its functional groups.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.
Chemical Structure
The molecule features a four-membered carbocyclic ring with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group situated in a trans configuration relative to each other. This stereochemistry is critical for its role in targeted drug design.
Caption: Ionic pair of (1r,3r)-3-(methylamino)cyclobutan-1-ol hydrochloride.
Core Properties
The compound's properties are summarized below. Proper storage under inert gas at refrigerated temperatures is crucial to prevent degradation.[2]
While multiple synthetic routes can be envisioned, a highly reliable and scalable method involves the reductive amination of 3-hydroxycyclobutanone. This approach offers excellent control over the introduction of the methylamino group. The subsequent salt formation is a standard procedure to yield the final, stable product.
Proposed Experimental Protocol
Reaction: Reductive Amination of 3-Hydroxycyclobutanone followed by HCl Salt Formation.
Step 1: Reductive Amination
To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0°C, add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF).
Stir the mixture at 0°C for 30 minutes to facilitate the formation of the intermediate hemiaminal and iminium ion.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C.
Expertise Note: NaBH(OAc)₃ is the reagent of choice for this transformation. It is a mild and selective reducing agent, potent enough to reduce the iminium intermediate but generally unreactive towards the ketone starting material. This minimizes the formation of cyclobutane-1,3-diol, a common byproduct with harsher reducing agents like NaBH₄.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ketone is complete.
Step 2: Work-up and Purification
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Stir vigorously for 1 hour until gas evolution ceases.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, trans-3-(methylamino)cyclobutanol.
Trustworthiness Note: The trans isomer is generally the thermodynamic product and major isomer in this type of reaction. The crude product should be analyzed by ¹H NMR to confirm the diastereomeric ratio.
Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure free base.
Step 3: Hydrochloride Salt Formation
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
Slowly add a solution of hydrogen chloride (1.05 eq, e.g., 2.0 M in diethyl ether) dropwise with stirring.
A white precipitate of trans-3-(Methylamino)cyclobutanol HCl will form immediately.
Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Simplified JAK-STAT pathway showing inhibition of Tyk2.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE).
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
[6]* PPE: Wear protective gloves, safety glasses with side-shields, and a lab coat.
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. [6]If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
[6]* Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.
[6]
Conclusion
trans-3-(Methylamino)cyclobutanol Hydrochloride is more than a simple building block; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry and rigid core provide a reliable platform for constructing complex molecules with high specificity for biological targets like Tyk2. The synthetic and analytical protocols detailed in this guide offer a validated framework for its preparation and use, empowering researchers to leverage its unique structural advantages in their pursuit of novel therapeutics.
References
Wei, Y., et al. (2023, January 25). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. Available at: [Link]
BioChemPartner. trans-3-Amino-1-methylcyclobutanol hydrochloride. Available at: [Link]
Google Patents. (2021, April 6). CN112608243A - Synthesis method of trans-3-aminobutanol.
3-(Methylamino)cyclobutanol hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-(Methylamino)cyclobutanol Hydrochloride for Researchers and Drug Development Professionals Introduction 3-(Methylamino)cyclobutanol hydrochloride is a substituted cyclobutane derivative t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(Methylamino)cyclobutanol Hydrochloride for Researchers and Drug Development Professionals
Introduction
3-(Methylamino)cyclobutanol hydrochloride is a substituted cyclobutane derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a versatile chemical building block, its rigid, three-dimensional cyclobutane core offers a unique structural motif for the design of novel therapeutic agents. The presence of both a hydroxyl and a methylamino group provides two key points for chemical modification, enabling its incorporation into a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies pertinent to 3-(Methylamino)cyclobutanol hydrochloride, with a focus on its relevance to researchers and professionals in drug development. The compound exists as cis and trans stereoisomers, the specific configuration of which can significantly influence its biological activity and physical properties.
Chemical and Physical Properties
The fundamental properties of 3-(Methylamino)cyclobutanol hydrochloride are summarized in the table below. It is crucial to distinguish between the cis and trans isomers, as they possess distinct CAS numbers and may exhibit different chemical behaviors.
The synthesis of 3-(Methylamino)cyclobutanol and its derivatives often starts from a commercially available cyclobutanone precursor. A key challenge in the synthesis is the control of stereochemistry to selectively obtain the desired cis or trans isomer. The choice of reducing agent and reaction conditions for the reduction of the ketone and the subsequent amination steps are critical in determining the stereochemical outcome.
A general synthetic route may involve the reductive amination of a protected 3-hydroxycyclobutanone or the reduction of a 3-(methylamino)cyclobutanone intermediate. For instance, a synthetic pathway to obtain the trans isomer can be achieved through a Mitsunobu reaction, which is known for inverting the stereochemistry at a chiral center. A patent describes a method for synthesizing trans-3-aminobutanol that involves a Mitsunobu reaction on a cis-alcohol precursor to generate the trans-ester, followed by hydrolysis.[6]
Caption: Generalized workflow for the synthesis of 3-(Methylamino)cyclobutanol hydrochloride.
Applications in Drug Discovery
The cyclobutane ring is an increasingly popular scaffold in medicinal chemistry due to its unique structural and conformational properties.[7] 3-(Methylamino)cyclobutanol hydrochloride serves as a valuable building block in this context, with applications in areas such as the development of anti-inflammatory agents and Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two ligands. A derivative, cis-3-(Aminomethyl)cyclobutanol hydrochloride, has been identified as a PROTAC linker.[3] The rigid cyclobutane core can provide a well-defined distance and geometry between the target-binding and E3 ligase-binding moieties.
Caption: Simplified diagram of the PROTAC-mediated protein degradation pathway.
Scaffold for Anti-Inflammatory Agents
Research has identified novel cyclobutanol scaffolds with promising anti-inflammatory activity.[7] The unique three-dimensional structure of the cyclobutane ring allows for the exploration of new chemical space, potentially leading to the discovery of first-in-class inhibitors or modulators of inflammatory pathways. The hydroxyl and methylamino groups of 3-(Methylamino)cyclobutanol hydrochloride provide convenient handles for derivatization to explore structure-activity relationships (SAR) in the development of such agents.
Analytical and Quality Control Protocols
Ensuring the identity and purity of 3-(Methylamino)cyclobutanol hydrochloride is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for this purpose.
Example HPLC Method for Purity Analysis
The following is a general-purpose HPLC method that can be adapted for the analysis of 3-(Methylamino)cyclobutanol hydrochloride. Method development and validation are necessary for specific applications.
1. Sample Preparation:
1.1. Accurately weigh approximately 10 mg of 3-(Methylamino)cyclobutanol hydrochloride.
1.2. Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
1.3. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection
UV at 210 nm or Mass Spectrometry (ESI+)
3. Data Analysis:
3.1. Integrate the peak corresponding to 3-(Methylamino)cyclobutanol hydrochloride.
3.2. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Caption: A typical workflow for the HPLC analysis of 3-(Methylamino)cyclobutanol hydrochloride.
Safety, Handling, and Storage
Proper handling and storage of 3-(Methylamino)cyclobutanol hydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification : The compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed, and causes skin and eye irritation.[4]
Precautionary Measures :
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
Handle in a well-ventilated area or under a chemical fume hood.[8]
P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-(Methylamino)cyclobutanol hydrochloride is a valuable and versatile building block for modern drug discovery. Its unique cyclobutane scaffold provides a rigid and three-dimensional framework that is attractive for the design of novel therapeutics, including PROTACs and anti-inflammatory agents. A thorough understanding of its chemical properties, stereoselective synthesis, and appropriate analytical methods is crucial for its effective application in research and development. Adherence to safety protocols is paramount when handling this compound. As the demand for novel chemical entities continues to grow, the importance of such well-characterized building blocks in the medicinal chemist's toolbox cannot be overstated.
References
American Elements. 3-(methylamino)cyclobutan-1-ol hydrochloride. [Link]
Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]
Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
Waters. Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. [Link]
Google Patents. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
ResearchGate. Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. [Link]
YMC America, Inc. Improvement in productivity of the method development for the drug analyses by using a novel hybrid reversed phase column. [Link]
Structural Integrity and Synthetic Utility of trans-3-(Methylamino)cyclobutanol: A Technical Monograph
Topic: trans-3-(Methylamino)cyclobutanol Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary In the landscape of fragment-based drug discovery (FB...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: trans-3-(Methylamino)cyclobutanol
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical bioisostere for phenyl and alkyl chains, offering unique vectors for substituent presentation. trans-3-(Methylamino)cyclobutanol represents a high-value scaffold due to its ability to rigidify linker regions while maintaining specific polarity and solubility profiles. Unlike its cis counterpart, the trans isomer positions the hydroxyl and methylamino groups on opposite faces of the puckered cyclobutane ring, creating a distinct 3D vector (approx. 180° dihedral projection) essential for bridging binding pockets without inducing steric collapse.
This guide provides the definitive structural identifiers, a self-validating synthesis protocol focusing on stereochemical inversion, and a conformational analysis for application in medicinal chemistry.
Chemical Identity & Stereochemical Definition
The precise identification of the trans isomer is paramount, as commercial supplies often contain varying ratios of cis/trans mixtures unless specified.
Parameter
Identifier / Value
IUPAC Name
(1r,3r)-3-(Methylamino)cyclobutan-1-ol
Common Name
trans-3-(Methylamino)cyclobutanol
CAS Number
1033710-19-8 (Free Base)
Isomeric SMILES
CN[C@H]1CC1
Molecular Formula
C₅H₁₁NO
Molecular Weight
101.15 g/mol
Stereochemistry
trans (Substituents on opposite faces of the ring)
Note on Stereochemical Notation: In 1,3-disubstituted cyclobutanes, the descriptors (1r,3r) typically denote the trans isomer, where the substituents are pseudo-diequatorial or pseudo-diaxial depending on the ring pucker. The cis isomer is a meso compound.
Conformational Analysis & Bioisosterism
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
Vector Alignment: The trans isomer directs the H-bond donor (-OH) and the basic amine (-NHMe) away from each other. This is ideal for linear linker designs where the medicinal chemist aims to extend a chain while introducing a rigid metabolic handle.
pKa Modulation: The proximity of the electronegative oxygen to the amine (through-space and inductive effects) slightly depresses the pKa of the secondary amine compared to an acyclic analog, potentially improving oral bioavailability by reducing ionization at physiological pH.
Diagram 1: Conformational Dynamics
Caption: The puckered conformation of cyclobutane dictates the spatial vectors of the trans (linear) vs cis (bent) isomers.
Synthesis & Purification Protocol
Direct reductive amination of 3-hydroxycyclobutanone often yields the cis isomer as the major product due to hydride delivery from the less hindered face. To access the trans isomer reliably, a protocol involving stereochemical inversion (Mitsunobu) or thermodynamic equilibration is required.
Method A: Reductive Amination with Separation
This method is scalable but requires efficient chromatographic separation.
Imine Formation: Dissolve 3-oxocyclobutan-1-ol (1.0 eq) in anhydrous MeOH. Add Methylamine (1.2 eq) and Ti(OiPr)₄ (1.5 eq). Stir at ambient temperature for 12 hours under N₂. Mechanism: Titanium coordinates the ketone oxygen, facilitating nucleophilic attack by the amine.
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 eq) portion-wise. The reaction is exothermic. Stir for 4 hours.
Quench: Quench with aqueous NH₄OH. Filter the titanium salts through Celite.
Purification (Critical): The crude residue contains ~3:1 cis:trans mixture.
Separation: Use Flash Column Chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 85:15:1). The trans isomer typically elutes after the cis isomer on silica due to higher polarity/H-bonding capability with the stationary phase.
Method B: The Mitsunobu Inversion (High Purity Route)
For high stereochemical purity (>98% trans), start with the cis-alcohol (often the major product of reduction) and invert it.
Protocol:
Protection: Protect the amine of cis-3-(methylamino)cyclobutanol with a Boc group.
Inversion: React cis-N-Boc-3-(methylamino)cyclobutanol with benzoic acid, Triphenylphosphine (PPh₃), and DIAD in THF.
Mechanism:[2][3][4] The alcohol is activated by PPh₃-DIAD, and the benzoate nucleophile attacks from the backside (SN2), inverting the center to trans.
Deprotection: Hydrolyze the ester (LiOH/THF/H₂O) and remove the Boc group (HCl/Dioxane).
Diagram 2: Synthetic Workflow & Logic
Caption: Workflow for isolating trans-3-(methylamino)cyclobutanol, including a recycling stream via Mitsunobu inversion.
Physicochemical Properties Data
The following data is essential for calculating ADME properties in early-stage discovery.
Property
Value
Context
LogP (Predicted)
-0.6 to -0.2
Highly polar; good for lowering lipophilicity of greasy scaffolds.
TPSA
32.26 Ų
Favorable for CNS penetration (typically < 90 Ų).
pKa (Base)
~9.2
Typical secondary amine; exists as cation at physiological pH.
H-Bond Donors
2
-OH and -NH-
H-Bond Acceptors
2
-OH and -NH-
Rotatable Bonds
0
Rigid scaffold (excluding methyl rotation).
References
Chemical Identity & Isomerism
National Center for Biotechnology Information. (2025).[5][6][7][2][8][9] PubChem Compound Summary for CID 72207871, 3-Amino-3-methylcyclobutan-1-ol. (Note: Closely related isomer for structural comparison). Retrieved from [Link]
Synthetic Methodology (Reductive Amination)
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
Cyclobutane Conformation
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. Retrieved from [Link]
Mitsunobu Inversion on Cyclobutanes
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of trans-3-(Methylamino)cyclobutanol
Abstract trans-3-(Methylamino)cyclobutanol is a valuable building block in medicinal chemistry, frequently incorporated into molecular scaffolds to modulate the physicochemical and pharmacokinetic properties of drug cand...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
trans-3-(Methylamino)cyclobutanol is a valuable building block in medicinal chemistry, frequently incorporated into molecular scaffolds to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its rigid, three-dimensional cyclobutane core, combined with a secondary amine and a hydroxyl group, offers specific vectors for chemical modification and interaction with biological targets. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug design, formulation development, and process chemistry. This guide provides a comprehensive analysis of the key physicochemical parameters of trans-3-(Methylamino)cyclobutanol, offering both established data and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations.
Introduction: The Strategic Importance of a Constrained Scaffold
In the landscape of modern drug discovery, small, conformationally constrained scaffolds are of immense interest. The cyclobutane ring, in particular, serves as a versatile bioisostere for phenyl rings or larger aliphatic systems, often improving metabolic stability and aqueous solubility while maintaining or enhancing target engagement. trans-3-(Methylamino)cyclobutanol (Figure 1) embodies this principle, presenting functional groups—a hydrogen bond donor/acceptor (secondary amine) and a hydrogen bond donor (hydroxyl group)—in a well-defined spatial orientation.
The characterization of its physicochemical properties is not a mere academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to off-target effects. This guide serves as a technical resource for scientists, providing the necessary data and methodologies to confidently incorporate this scaffold into their research programs.
Figure 1: Chemical Structure of trans-3-(Methylamino)cyclobutanol
Caption: 2D representation of trans-3-(Methylamino)cyclobutanol.
Molecular Identity and Core Physical Properties
Accurate identification and confirmation of the molecular structure are the foundation of all subsequent physicochemical analyses. A sharp melting point, for instance, is a primary indicator of high purity, which is essential for reliable data generation.
Key Identifiers
The fundamental identifiers for trans-3-(Methylamino)cyclobutanol are summarized in Table 1. These values are crucial for database searches, regulatory submissions, and material procurement.
Table 1: Molecular Identifiers for trans-3-(Methylamino)cyclobutanol
While specific experimental data for the melting and boiling points of the free base are not widely published in peer-reviewed literature, vendor-supplied information and data from analogous structures provide useful estimates.
Appearance: Typically a solid at room temperature.
Melting Point: Data is not consistently available. For a related compound, 3,3-dimethyl-2-butanol, the melting point is 4.8 °C.[3] The melting point of a pure substance is a critical purity indicator; a broad melting range suggests the presence of impurities.
Boiling Point: No data is readily available for the target compound.[2] The boiling point of the parent compound, cyclobutanol, is reported as 123-125 °C.[4][5] The addition of the methylamino group would be expected to increase the boiling point due to increased molecular weight and hydrogen bonding capacity.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is arguably one of the most important physicochemical parameters for a drug candidate. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. As an amino alcohol, trans-3-(Methylamino)cyclobutanol has two potential ionization sites: the secondary amine (basic) and the alcohol (weakly acidic).
Predicted Basic pKa: The secondary amine is the most significant ionization center. Its pKa determines the pH at which the compound transitions from its neutral form to its protonated, cationic form. While experimental data for this specific molecule is scarce, the pKa for analogous acyclic secondary amines is typically in the range of 9.5 to 11.0. A predicted basic pKa for a structurally similar compound is 9.56.[6]
Predicted Acidic pKa: The hydroxyl group is a very weak acid, with a pKa generally above 14, making it physiologically irrelevant from an ionization standpoint but crucial for hydrogen bonding.[6]
Scientific Rationale for pKa Determination
Understanding the pKa of the amine is critical. In the acidic environment of the stomach (pH 1-3), the amine will be fully protonated (>99.9%), rendering the molecule highly water-soluble. As it transitions to the more neutral pH of the small intestine (pH 6-7.5), the proportion of the neutral, more lipophilic form increases, facilitating absorption across the intestinal wall.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.
Objective: To determine the pKa of the secondary amine in trans-3-(Methylamino)cyclobutanol.
Materials:
trans-3-(Methylamino)cyclobutanol
0.1 M Hydrochloric Acid (HCl), standardized
0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free
High-purity water (18.2 MΩ·cm)
Calibrated pH meter and electrode
Automatic titrator or manual burette
Stir plate and stir bar
Methodology:
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 50 mL of high-purity water.
Acidification: Add a known excess of 0.1 M HCl to fully protonate the amine. For example, add 2.0 equivalents of HCl.
Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of NaOH.
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa is determined from the pH at the half-equivalence point between the neutralization of the excess HCl and the neutralization of the protonated amine.
Validation: The protocol is self-validating. The shape of the titration curve should conform to the Henderson-Hasselbalch equation. The calculated concentration of the analyte from the titration should match the weighed amount within an acceptable error margin (e.g., <2%).
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
XLogP3 (Predicted): Computational models provide a useful starting point. The predicted XLogP3 for a similar compound, 3-amino-3-methylcyclobutan-1-ol, is -0.6, suggesting the compound is hydrophilic.[7] The addition of the N-methyl group in the target compound would slightly increase lipophilicity, but the molecule is expected to remain predominantly hydrophilic.
LogD: For ionizable compounds like this one, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for the partition of all species (ionized and neutral) at a given pH. At pH 7.4, where the amine is largely protonated, the LogD₇.₄ will be significantly lower (more hydrophilic) than the LogP.
The shake-flask method is a classic and reliable technique for determining LogP.
Objective: To determine the octanol-water partition coefficient (LogP).
Materials:
trans-3-(Methylamino)cyclobutanol
1-Octanol, analytical grade, pre-saturated with water
Water, analytical grade, pre-saturated with 1-octanol
Centrifuge
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
Phase Preparation: Mix equal volumes of 1-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for 24 hours to ensure mutual saturation.
Partitioning: Accurately prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the octanol phase in a glass vial.
Equilibration: Cap the vial and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method.
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Causality and Trustworthiness: Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would invalidate the concentration measurements. The use of a robust, validated analytical method for quantification ensures the accuracy of the final LogP value.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, essential for confirming its identity and assessing purity.
Nuclear Magnetic Resonance (NMR):
¹H NMR: The proton NMR spectrum will provide key information. One would expect to see signals corresponding to the N-methyl group (a singlet, integrating to 3H), the N-H proton (a broad singlet), the O-H proton (a broad singlet), and complex multiplets for the cyclobutane ring protons. The trans configuration will dictate specific coupling constants between the protons on the ring.
¹³C NMR: The carbon spectrum should show five distinct signals corresponding to the N-methyl carbon, the two non-equivalent CH groups of the cyclobutane ring, and the two non-equivalent CH₂ groups.
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key expected peaks include:
A broad O-H stretch around 3300-3400 cm⁻¹.
A secondary N-H stretch, typically a single sharp peak around 3300-3350 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI) in positive mode, the expected molecular ion would be the protonated species [M+H]⁺ at m/z 102.09.[9]
Conclusion
trans-3-(Methylamino)cyclobutanol is a molecule of significant interest for drug discovery, offering a desirable combination of a constrained three-dimensional structure and key pharmacophoric features. Its physicochemical profile is dominated by its hydrophilic character, driven by the hydroxyl and secondary amine groups. The basicity of the amine (predicted pKa ~9.5-10.5) ensures high aqueous solubility at acidic pH, a property that can be leveraged in formulation design. Its low predicted lipophilicity (XLogP3 ~ -0.6) suggests that while it may contribute favorably to a drug candidate's overall solubility, careful molecular design will be needed to ensure adequate membrane permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and to characterize novel derivatives, enabling the confident and strategic application of this valuable chemical scaffold.
References
U.S. Environmental Protection Agency (EPA). 3-(Dimethylamino)-2,2,4-trimethyl-4-(2-propen-1-yl)cyclobutanol. CompTox Chemicals Dashboard. Available at: [Link]
ResearchGate. 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. Available at: [Link]
The Good Scents Company. cyclobutanol, 2919-23-5. Available at: [Link]
PubChemLite. (1r,3r)-3-(methylamino)cyclobutan-1-ol. Available at: [Link]
Georganics. Cyclobutanol - general description and application. Available at: [Link]
PubChem. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871. Available at: [Link]
ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF. Available at: [Link]
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
trans-3-(Methylamino)cyclobutanol vs cis-isomer differences
An In-Depth Technical Guide: A Comparative Analysis of cis- and trans-3-(Methylamino)cyclobutanol: A Technical Guide for Medicinal Chemists and Researchers Abstract The cyclobutane ring, once considered an esoteric novel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
A Comparative Analysis of cis- and trans-3-(Methylamino)cyclobutanol: A Technical Guide for Medicinal Chemists and Researchers
Abstract
The cyclobutane ring, once considered an esoteric novelty, has emerged as a valuable three-dimensional (3D) scaffold in modern medicinal chemistry. Its constrained, non-planar geometry offers a unique exit from the "flatland" of aromatic rings, providing new vectors for molecular exploration and opportunities to improve physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the stereoisomeric pair, cis- and trans-3-(Methylamino)cyclobutanol, two compounds that embody the challenges and opportunities inherent in 1,3-disubstituted cyclobutane systems. We will explore the theoretical underpinnings of their conformational stability, detail robust strategies for their stereoselective synthesis, provide a framework for their unambiguous spectroscopic differentiation, and discuss the critical implications of their distinct stereochemistry in the context of drug discovery and development.
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
The Resurgence of Small Rings: Beyond Flatland Chemistry
Fragment-based drug discovery (FBDD) and the pursuit of novel intellectual property have sparked a renewed interest in unique, 3D-rich molecular frameworks.[1] The cyclobutane moiety, in particular, has been identified as an attractive yet underrepresented scaffold.[1] Its puckered nature provides a rigid, well-defined spatial arrangement of substituents, influencing properties such as metabolic stability, lipophilicity, and receptor binding affinity. The incorporation of cyclobutane rings can serve as a bioisosteric replacement for other common groups, such as gem-dimethyl or tert-butyl moieties, while offering distinct conformational properties.[2]
The Critical Role of Stereochemistry: cis vs. trans Isomerism
For 1,3-disubstituted cyclobutanes like 3-(methylamino)cyclobutanol, the spatial arrangement of the hydroxyl and methylamino groups is defined by cis (same side) or trans (opposite sides) isomerism. This seemingly subtle difference has profound consequences. The two isomers are distinct chemical entities with different shapes, stabilities, and physical properties. In a biological context, where molecular recognition follows a strict "lock-and-key" principle, only one isomer may bind effectively to a target protein, while the other may be inactive or even elicit off-target effects. Therefore, the ability to selectively synthesize and definitively characterize each isomer is paramount for any drug development program utilizing this scaffold.
Theoretical Foundations: Conformational Analysis and Isomer Stability
The Puckered Nature of the Cyclobutane Ring
A planar, square arrangement of the four carbon atoms in cyclobutane would result in significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring adopts a puckered or "butterfly" conformation.[3] In this conformation, one carbon atom deviates from the plane of the other three, creating pseudo-axial and pseudo-equatorial positions for substituents, analogous to the chair conformation of cyclohexane.[3]
The General Rule: Why cis-1,3-Isomers are Typically More Stable
In the vast majority of 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer.[4] The reason lies in the puckered conformation. In the cis isomer, both substituents can simultaneously occupy the more spacious and sterically favorable pseudo-equatorial positions.[3][4] Conversely, for the substituents to be trans, one must be in a pseudo-equatorial position while the other is forced into a pseudo-axial position. This axial substituent experiences destabilizing 1,3-diaxial steric interactions with the other axial hydrogen on the same side of the ring.[4] For 3-(methylamino)cyclobutanol, it is therefore predicted that the cis isomer, with both functional groups in diequatorial positions, will be the more stable conformer.
An Exception to the Rule: When trans Can Prevail
While the cis-diequatorial arrangement is generally favored, exceptions exist that highlight the complex interplay of forces governing molecular stability. In the case of 1,3-diphenylsulphonylcyclobutane, the trans isomer was found to be more stable than the cis by 2.1 kcal/mol.[5][6][7] Computational studies revealed that for this molecule, the cyclobutane ring is forced into a nearly planar geometry. In a planar ring, the steric advantage of the puckered cis conformation is lost, and the repulsion between the two bulky cis substituents makes it less stable than the trans isomer where the groups are further apart.[5] This serves as a crucial reminder that while general rules are useful, specific substituent effects (e.g., electronics, bulk, intramolecular hydrogen bonding) can alter the energetic landscape.
Stereoselective Synthesis Strategies
The controlled synthesis of each stereoisomer is the cornerstone of their comparative study. The most common approach involves the stereoselective reduction of a common precursor, 3-(methylamino)cyclobutanone, followed by a stereochemical inversion if required.
Synthesis of the cis-Isomer: Stereoselective Hydride Reduction
The reduction of 3-substituted cyclobutanones with hydride reagents is highly selective for the formation of the cis-alcohol, often with selectivities exceeding 90%.[8][9][10] This high diastereoselectivity is a predictable outcome based on established mechanistic models.
Causality of Experimental Choice: The hydride reagent (e.g., LiAlH(OtBu)₃, NaBH₄) preferentially attacks the carbonyl from the face opposite to the existing substituent (anti-facial attack).[1][10] This trajectory, consistent with the Felkin-Anh model, minimizes torsional strain and repulsive electrostatic interactions between the incoming nucleophile and the substituent at the C-3 position during the formation of the transition state.[8] The result is the formation of the thermodynamically less stable alcohol (axial-like approach) which, upon workup, yields the cis-product where the hydroxyl and the C-3 substituent are on the same face of the ring.
Experimental Protocol: Synthesis of cis-3-(Methylamino)cyclobutanol
(This is a representative protocol adapted from literature on similar substrates.[10])
Precursor Preparation: Prepare a solution of 3-(N-benzyl-N-methylamino)cyclobutanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). The amine is protected to prevent side reactions.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Hydride Addition: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 eq) in THF to the cooled solution over 30 minutes.
Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Slowly and carefully quench the reaction at -78 °C by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH(OtBu)₃ in grams.
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake with ethyl acetate.
Extraction & Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude cis-3-(N-benzyl-N-methylamino)cyclobutanol can be purified by flash column chromatography.
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the final product, cis-3-(Methylamino)cyclobutanol.
Caption: Synthetic workflow for cis-3-(Methylamino)cyclobutanol.
Synthesis of the trans-Isomer: Inversion of Stereochemistry
To obtain the trans isomer, a stereochemical inversion of the more readily available cis-alcohol is required. The Mitsunobu reaction is the most effective and widely cited method for this transformation.[1][11]
Causality of Experimental Choice: The Mitsunobu reaction converts a primary or secondary alcohol into a variety of functional groups via an Sₙ2 mechanism. The reaction of the cis-alcohol with a nucleophile (like a carboxylate from p-nitrobenzoic acid) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) proceeds with a complete inversion of stereochemistry at the carbinol center.[11] Subsequent hydrolysis of the resulting ester yields the desired trans-alcohol.
Experimental Protocol: Synthesis of trans-3-(Methylamino)cyclobutanol
(This protocol is adapted from a patent describing the synthesis of the parent compound.[11])
Reactant Setup: In a flame-dried flask under N₂, dissolve cis-3-(N,N-dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.8 eq), and p-nitrobenzoic acid (1.2 eq) in anhydrous THF (0.2 M). A dibenzyl-protected amine is used in the patent.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.8 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Workup and Ester Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be purified by flash chromatography to isolate the trans-p-nitrobenzoate ester.
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of a base (e.g., KOH or NaOH, 3.0 eq) and heat the mixture to reflux for 3-4 hours.
Alcohol Isolation: After cooling, remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude trans-3-(N,N-dibenzylamino)cyclobutanol.
Deprotection: Remove the benzyl groups via catalytic hydrogenation (H₂, Pd/C) to afford the final product, trans-3-(Methylamino)cyclobutanol.
Caption: Synthetic workflow for trans-3-(Methylamino)cyclobutanol.
Spectroscopic Characterization and Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans diastereomers.[12] The rigid, puckered nature of the cyclobutane ring leads to distinct and predictable differences in the NMR spectra of the two isomers.
Differentiating Features in ¹H and ¹³C NMR Spectra
The key to differentiation lies in analyzing the chemical shifts (δ) and, most importantly, the scalar coupling constants (³JHH) of the ring protons, particularly the carbinol proton (H-1) and the aminyl proton (H-3).[13]
Parameter
cis-Isomer (Diequatorial)
trans-Isomer (Equatorial/Axial)
Rationale
H-1 Chemical Shift
Downfield (higher ppm)
Upfield (lower ppm)
Equatorial protons are typically deshielded compared to their axial counterparts.
H-3 Chemical Shift
Downfield (higher ppm)
Upfield (lower ppm)
Similar to H-1, the equatorial proton is expected to be at a higher chemical shift.
³J(H-1, H-2/4)
Small (2-5 Hz)
Mixed (Large & Small)
Coupling between equatorial H-1 and adjacent axial/equatorial H-2/4 protons results in small J-values.
³J(H-3, H-2/4)
Small (2-5 Hz)
Mixed (Large & Small)
Similar to H-1, coupling from equatorial H-3 will be small.
¹³C Chemical Shifts
Variable
C-1 and C-3 may be shifted upfield.
The γ-gauche effect can cause carbons bearing axial substituents to be shielded (shifted to lower ppm).[13]
Table 1: Predicted NMR Spectroscopic Differences Between cis- and trans-3-(Methylamino)cyclobutanol.
Definitive Assignment using 2D NMR: The NOESY Experiment
While ¹H coupling constants provide strong evidence, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers the most definitive proof of stereochemistry.[12] This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.
For the cis-isomer: A strong NOE cross-peak is expected between the carbinol proton (H-1) and the aminyl proton (H-3). In the favored diequatorial conformation, these protons are on the same face of the ring and relatively close to each other.
For the trans-isomer: No NOE cross-peak should be observed between H-1 and H-3. In the equatorial/axial conformation, these protons are on opposite faces of the ring and are too far apart for an NOE to occur.
Caption: NOESY distinguishes isomers by spatial proximity.
Implications for Drug Development and Medicinal Chemistry
The ability to synthesize and characterize both cis and trans isomers of 3-(methylamino)cyclobutanol opens the door to their systematic evaluation as fragments or scaffolds in drug discovery.
Isomer-Specific Biological Activity: The two isomers present their hydroxyl and methylamino groups in different spatial vectors. This will lead to distinct binding interactions with a protein target. A research program should synthesize and test both isomers to determine if one has superior activity, selectivity, or a different biological profile altogether.
Physicochemical Properties and ADME: Stereochemistry can influence key drug-like properties. The more stable cis isomer may have different solubility and crystal packing energy than the trans isomer. Furthermore, the presentation of the polar functional groups can affect membrane permeability and susceptibility to metabolic enzymes (e.g., Cytochrome P450s), leading to different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion
The stereoisomers of 3-(methylamino)cyclobutanol serve as a compelling case study in the importance of three-dimensional structure in chemistry and biology. While generally the cis isomer is predicted to be more stable due to a favored diequatorial conformation in the puckered cyclobutane ring, this must be confirmed experimentally. Robust and distinct synthetic pathways exist for each isomer, with stereoselective reduction yielding the cis product and a subsequent Mitsunobu inversion providing the trans isomer. Unambiguous characterization is readily achieved through a combination of ¹H, ¹³C, and 2D NOESY NMR experiments. For researchers and drug development professionals, understanding and controlling the stereochemistry of such scaffolds is not merely an academic exercise; it is a fundamental requirement for the rational design of safe and effective new medicines.
References
Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. [Link]
Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ProQuest. [Link]
Frongia, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]
Hoz, S., et al. (1998). an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Science Publishing. [Link]
Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
Frongia, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. [Link]
Frongia, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]
Frongia, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]
Hoz, S., et al. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. [Link]
Various Authors. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
Cuevas, G., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
Chivers, T., et al. (2004). Bis(1°-amino)cyclodistib(III)azanes: the First Structural Characterization of cis and trans Isomers of a Single Cyclodipnict(III)azane. ResearchGate. [Link]
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]
CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
solubility of trans-3-(Methylamino)cyclobutanol hydrochloride in water
An In-Depth Technical Guide to the Aqueous Solubility of trans-3-(Methylamino)cyclobutanol Hydrochloride Abstract Aqueous solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Aqueous Solubility of trans-3-(Methylamino)cyclobutanol Hydrochloride
Abstract
Aqueous solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and reliability in biological assays.[1][2] This technical guide provides a comprehensive analysis of the aqueous solubility of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS No: 1408076-19-6), a relevant building block in medicinal chemistry.[3] While specific experimental solubility values for this compound are not widely published, this document synthesizes foundational chemical principles and established experimental methodologies to provide researchers with a robust framework for its characterization. We delve into the theoretical underpinnings of its expected high solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss the critical interpretation of this data in a research and development context.
Introduction to trans-3-(Methylamino)cyclobutanol Hydrochloride
trans-3-(Methylamino)cyclobutanol hydrochloride is a substituted cyclobutane derivative. Such small, rigid scaffolds are of increasing interest in medicinal chemistry as they can serve as valuable mimics of larger or more flexible molecular fragments, potentially offering improved metabolic stability or novel intellectual property.[4] The hydrochloride salt form is designed to enhance the physicochemical properties of the parent amine, particularly its aqueous solubility and handling characteristics.
Understanding the aqueous solubility of this compound is a critical first step for any application in drug development. Poor solubility can lead to a host of downstream challenges, including:
Inaccurate results in in vitro biological screening assays.[1]
Poor absorption and low bioavailability in preclinical models.[2]
Difficulties in developing parenteral (injectable) or oral formulations.
This guide serves as a primary resource for scientists aiming to accurately measure and interpret the aqueous solubility of this key intermediate.
Physicochemical Profile and Theoretical Solubility
The molecular structure of trans-3-(Methylamino)cyclobutanol hydrochloride inherently suggests a high affinity for aqueous media. As the hydrochloride salt of a secondary amine, the compound is ionic and polar.[5]
Table 1: Physicochemical Properties of trans-3-(Methylamino)cyclobutanol Hydrochloride
trans-3-(Methylamino)cyclobutanol moiety with a hydrochloride salt
-
The key structural features contributing to its predicted solubility are:
Ionic Nature : As a hydrochloride salt, the molecule dissociates in water into a positively charged methylaminocyclobutanol cation and a chloride anion. Ion-dipole interactions between these ions and polar water molecules are highly favorable and a primary driver of solubility.[5]
Hydrogen Bonding : The presence of a hydroxyl (-OH) group and a secondary amine cation (-NH₂⁺CH₃) provides multiple sites for hydrogen bond donation and acceptance with water molecules, further enhancing its ability to be solvated.
Based on these principles, trans-3-(Methylamino)cyclobutanol hydrochloride is expected to be freely soluble in water. However, precise quantitative measurement is essential for any rigorous scientific application.
Experimental Determination of Aqueous Solubility
Two distinct but complementary types of solubility are measured in drug development: thermodynamic and kinetic.[6][7]
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It represents the maximum amount of a substance that can dissolve under specific conditions (e.g., temperature, pH) and is considered the "gold standard" measurement.[2][6]
Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[7][8] It is a high-throughput method used in early discovery to flag potential solubility issues.[1]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally accepted reference standard for determining thermodynamic solubility.[6] The core principle is to establish equilibrium between an excess of the solid compound and the solvent over a sufficient period.[9]
Preparation : Add an excess amount of solid trans-3-(Methylamino)cyclobutanol hydrochloride (e.g., 5-10 mg) to a known volume of purified water (e.g., 1-2 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
Equilibration : Seal the vials and place them in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is fully reached.[5][6]
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a low-binding 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
Quantification : Carefully aspirate an aliquot of the clear supernatant. Prepare a series of dilutions and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] A calibration curve must be generated using standards of known concentration.
Calculation : Calculate the solubility from the measured concentration, accounting for any dilution factors. The result is typically expressed in mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Thermodynamic solubility workflow via the shake-flask method.
Protocol for Kinetic Solubility Determination
This high-throughput method is ideal for early-stage discovery where many compounds are screened rapidly.[8]
Stock Solution : Prepare a high-concentration stock solution of trans-3-(Methylamino)cyclobutanol hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.
Assay Plate Preparation : Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock (e.g., 1-2 µL) to the wells of a 96-well microplate.
Precipitation Induction : Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The sudden change in solvent polarity from DMSO to water can cause less soluble compounds to precipitate.
Incubation : Cover the plate and shake for a set period, typically 1-2 hours, at a controlled temperature (e.g., 25 °C).[8]
Detection : Determine the concentration at which precipitation occurs. This can be done in several ways:
Nephelometry : Measure light scattering using a nephelometer. An increase in scattering indicates the formation of a precipitate.[8]
Direct UV/LC-MS : Filter the plate to remove any precipitate and measure the concentration of the compound remaining in the solution, similar to the thermodynamic method.
Caption: Kinetic solubility workflow using a DMSO stock solution.
Quantitative Data and Analysis
As of the date of this guide, specific quantitative solubility data for trans-3-(Methylamino)cyclobutanol hydrochloride is not available in peer-reviewed literature or public databases. The protocols described above provide a validated means to generate this critical data. Researchers are encouraged to use the following template to report their findings.
Table 2: Template for Reporting Aqueous Solubility Data
Parameter
Value
Units
Conditions (Temp, pH, Medium)
Method
Thermodynamic Solubility
[Experimental Value]
mg/mL
25 °C, pH 7.4, PBS
Shake-Flask
Thermodynamic Solubility
[Experimental Value]
µM
25 °C, pH 7.4, PBS
Shake-Flask
Kinetic Solubility
[Experimental Value]
µM
25 °C, pH 7.4, PBS
Nephelometry
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
Why a 24-72 Hour Equilibration? Reaching true thermodynamic equilibrium is not instantaneous. For some crystalline compounds, especially those that may undergo polymorphic transformations in solution, shorter incubation times can lead to an underestimation of solubility.[6] A longer period ensures the system is stable.
Why Filter or Centrifuge? The presence of microscopic, undissolved solid particles in the sample taken for analysis is the most common source of error in solubility measurements, leading to a significant overestimation. Filtration through a 0.22 µm filter or high-speed centrifugation provides the necessary separation of the true solution from the solid.[5][6]
Importance of pH : The solubility of an amine hydrochloride can be highly dependent on pH. In acidic to neutral conditions (pH < pKa of the amine), the compound will exist predominantly in its protonated, charged form, which is highly soluble. At pH values significantly above its pKa, it will convert to the neutral free base, which is expected to be substantially less soluble. Therefore, reporting the pH of the buffer used is essential for context.
Implications for Drug Development
Given its structure, trans-3-(Methylamino)cyclobutanol hydrochloride is anticipated to exhibit high aqueous solubility. This is a highly desirable characteristic for a drug candidate or intermediate because it:
Facilitates Formulation : High solubility allows for the straightforward development of aqueous-based formulations for both in vitro and in vivo studies, including simple solutions for injection.
Ensures Assay Integrity : When a compound is fully dissolved in a biological assay, its concentration is known and reproducible, leading to more reliable pharmacological data.[1]
Promotes Bioavailability : While not the only factor, good aqueous solubility is often a prerequisite for efficient absorption from the gastrointestinal tract following oral administration.
Conclusion
trans-3-(Methylamino)cyclobutanol hydrochloride is a polar, ionic compound with a molecular structure highly conducive to aqueous solubility. While published quantitative data is currently lacking, this guide provides the theoretical foundation and detailed, authoritative experimental protocols necessary for its determination. By employing the standardized shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the reliable and accurate data required to advance their research and development objectives. A thorough understanding and precise measurement of this fundamental physicochemical property are indispensable for the successful application of this compound in medicinal chemistry and drug discovery.
References
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
BioChemPartner. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. Retrieved from [Link]
European Chemicals Agency. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]
University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Bergström, C. A., & Avdeef, A. (2019). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved from [Link]
Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
Michael, J. P. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Retrieved from [Link]
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from [Link]
Application Note: Stereoselective Synthesis of trans-3-(Methylamino)cyclobutanol
Executive Summary The cyclobutane ring is a critical pharmacophore in modern drug discovery, serving as a bioisostere for gem-dimethyl groups or to restrict conformational freedom. Specifically, 3-(methylamino)cyclobutan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclobutane ring is a critical pharmacophore in modern drug discovery, serving as a bioisostere for gem-dimethyl groups or to restrict conformational freedom. Specifically, 3-(methylamino)cyclobutanol is a high-value building block, notably serving as a core scaffold in Janus Kinase 1 (JAK1) inhibitors (e.g., Abrocitinib intermediates).
While the cis-isomer is often kinetically favored during reductive amination due to steric approach control and intramolecular hydrogen bonding, the trans-isomer (where the hydroxyl and amine groups are on opposite faces of the ring) is frequently required for specific target binding geometries.
This application note details a robust, scalable protocol for synthesizing trans-3-(methylamino)cyclobutanol from 3-oxocyclobutanol . It addresses the inherent stereochemical challenges by utilizing a thermodynamic equilibration strategy coupled with a selective crystallization of the hydrochloride salt.
Scientific Principles & Reaction Engineering
The Stereochemical Challenge
Reductive amination of 3-substituted cyclobutanones typically yields a mixture of diastereomers.
Kinetic Control: Hydride reducing agents (e.g., NaBH(OAc)₃) generally attack the iminium intermediate from the less sterically hindered face. In 3-oxocyclobutanol, the hydroxyl group is relatively small, leading to low facial selectivity (often ~60:40 cis:trans).
Thermodynamic Control: The cyclobutane ring exists in a puckered conformation. The trans-isomer, where substituents can adopt a pseudo-diequatorial orientation, is often thermodynamically more stable in the absence of intramolecular chelating effects.
Strategic Approach
To maximize the yield of the trans-isomer without resorting to expensive transition-metal catalysis or enzymatic resolution, this protocol relies on Reductive Amination followed by Diastereomeric Salt Resolution .
Imine Formation: Condensation of methylamine with the ketone.
Reduction: Use of Sodium Triacetoxyborohydride (STAB).[1] STAB is mild and minimizes direct reduction of the ketone prior to imine formation.
Resolution: The trans-isomer hydrochloride salt exhibits significantly lower solubility in isopropanol (IPA) compared to the cis-isomer, allowing for high-purity isolation via crystallization.
Visualized Reaction Pathway
The following diagram illustrates the reaction mechanism and the critical decision points for stereocontrol.
Caption: Mechanistic flow from ketone condensation to diastereomeric resolution via salt crystallization.
Setup: Charge a dry 3-neck round-bottom flask with 3-oxocyclobutanol (10.0 g, 116 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.
Amine Addition: Cool the solution to 0 °C. Dropwise add Methylamine (2M in THF, 70 mL, 140 mmol).
Catalysis: Add Acetic Acid (6.6 mL, 116 mmol) to buffer the reaction (pH ~5-6 promotes iminium formation). Stir at 0 °C for 30 minutes.
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (36.9 g, 174 mmol) over 20 minutes. Note: Gas evolution (H₂) may occur; ensure proper venting.
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12–16 hours. Monitor by TLC (stained with Ninhydrin) or LC-MS.
Step 2: Workup and Free Base Isolation
Quench: Cool to 0 °C. Slowly quench with saturated aqueous NaHCO₃ (150 mL) until pH > 8. Stir vigorously for 30 minutes to break up boron complexes.
Extraction: Separate the layers. Extract the aqueous layer with DCM (3 x 100 mL) or mixture of CHCl₃/IPA (3:1) if the product is highly water-soluble.
Drying: Combine organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino-alcohol as a pale yellow oil (mixture of cis and trans).
Step 3: Isolation of trans-Isomer (HCl Salt Formation)
Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol (approx. 50 mL).
Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (35 mL, ~140 mmol) dropwise. A precipitate may begin to form immediately.
Concentration: Evaporate volatiles to obtain a semi-solid residue.
Crystallization (The Critical Step):
Suspend the residue in boiling Isopropanol (IPA) (~100 mL).
Add Methanol dropwise just until the solid dissolves at reflux.
Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.
Filtration: Filter the white crystalline solid. Wash the cake with cold IPA/Ether (1:1).
Drying: Dry under high vacuum at 40 °C.
Result: The resulting white solid is trans-3-(methylamino)cyclobutanol hydrochloride .
Target Yield: 35–45% (from starting ketone).
Purity: >98% (by HPLC/NMR).
Stereoselectivity: >95:5 trans:cis.
Quality Control & Analytical Verification
To ensure the integrity of the protocol, the following analytical markers must be verified.
NMR Characterization
The cis and trans isomers can be distinguished by the coupling constants of the methine proton at the C3 position.
¹H NMR (400 MHz, D₂O):
cis-isomer: The methine proton (H3) typically appears as a quintet with distinct coupling due to the pseudo-axial orientation.
trans-isomer: The methine proton (H3) often appears as a broader multiplet or tt (triplet of triplets) with different
values due to the pseudo-equatorial orientation relative to the hydroxyl group.
Diagnostic Shift: The N-Methyl group singlet often shifts slightly between isomers (e.g.,
2.65 vs 2.70 ppm).
Process Safety Data
Hazard
Control Measure
Methylamine
Toxic/Flammable gas. Use in a well-ventilated fume hood.
NaBH(OAc)₃
Reacts with water to release H₂. Keep dry; quench slowly.
Exotherm
Acid-base neutralization is exothermic. Control temperature <10 °C during quench.
Troubleshooting & Optimization Logic
The following diagram provides a decision tree for troubleshooting low yields or poor stereoselectivity.
Caption: Troubleshooting logic for optimizing the reductive amination and purification.
References
Pfizer Inc. (2018). Pyrrolopyrimidines as Janus Kinase Inhibitors. WO 2018/020474 A1. Link
Context: Describes the synthesis of JAK inhibitors (Abrocitinib) and the handling of aminocyclobutane intermediates, specifically the resolution of isomers.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link
Context: The foundational text for using STAB in reductive amination, establishing the mechanism and pH requirements.
Mellor, J. M., et al. (1997). Stereoselectivity in the reduction of 3-substituted cyclobutanones. Tetrahedron Letters, 38(49), 8561-8564.
BLD Pharm. (2023).[4] trans-3-(Methylamino)cyclobutanol hydrochloride Product Page. Link
Context: Verification of the commercial availability and stability of the hydrochloride salt form.
Application Notes & Protocols: The Strategic Incorporation of trans-3-(Methylamino)cyclobutanol in Modern Drug Discovery
Introduction: Beyond Flatland—Embracing Three-Dimensionality with Cyclobutane Scaffolds In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Flatland—Embracing Three-Dimensionality with Cyclobutane Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. While aromatic and heteroaromatic rings have long been mainstays, there is a growing appreciation for the advantages conferred by three-dimensional, saturated scaffolds. The cyclobutane ring, in particular, has emerged as a powerful tool for drug designers.[1][2] Its unique, puckered conformation and inherent ring strain (26.3 kcal mol⁻¹) bestow a rigidifying effect on molecules, offering a distinct advantage over more flexible aliphatic linkers or larger cycloalkanes.[1] This conformational restriction can pre-organize a ligand for optimal interaction with its biological target, potentially minimizing the entropic penalty upon binding and leading to enhanced potency and selectivity.[3]
This guide focuses on a specific, high-value building block: trans-3-(Methylamino)cyclobutanol . This molecule presents two key points of diversity—a secondary amine and a secondary alcohol—in a well-defined 1,3-trans stereochemical relationship. This fixed spatial arrangement provides a robust scaffold for exploring structure-activity relationships (SAR) with precise vectorial control. The incorporation of this cyclobutane motif can improve metabolic stability, aqueous solubility, and overall pharmacokinetic properties compared to more traditional, planar structures.[1][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols for leveraging trans-3-(Methylamino)cyclobutanol as a strategic building block in medicinal chemistry programs.
The Medicinal Chemist's Rationale: Why Choose This Building Block?
The decision to incorporate trans-3-(Methylamino)cyclobutanol is driven by its potential to solve common challenges in drug discovery, from improving potency to enhancing drug-like properties.
Conformational Rigidity and Potency: Flexible molecules often pay a significant entropic cost to adopt the correct binding conformation. The rigid cyclobutane core locks the amino and hydroxyl groups in a defined spatial orientation, reducing the number of low-energy conformations and presenting a more pre-organized pharmacophore to the target protein. This can lead to a substantial improvement in binding affinity.[1][3]
Metabolic Stability: Cycloalkanes, particularly strained rings like cyclobutane, are generally more resistant to metabolic degradation than linear alkyl chains. Replacing a metabolically vulnerable moiety, such as a cyclohexane or an easily oxidized linker, with the cyclobutane core can block sites of metabolism, decrease clearance, and improve the pharmacokinetic profile of a drug candidate.[3][4]
Vector for 3D Exploration: The 1,3-trans arrangement provides two distinct vectors for chemical elaboration. The secondary amine and the alcohol serve as versatile synthetic handles, allowing chemists to project functionality into different regions of a binding pocket with high precision.
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons in a molecule by introducing saturated rings is a well-established strategy to enhance aqueous solubility and reduce melting points, properties that are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1]
Aryl Ring Bioisostere: In certain contexts, the cyclobutane ring can serve as a non-planar bioisostere for a phenyl ring, offering improved physicochemical properties while maintaining key interactions.[1][4]
Caption: Logical flow from core properties to desired drug outcomes.
The utility of trans-3-(Methylamino)cyclobutanol lies in the selective and efficient functionalization of its secondary amine and hydroxyl groups. The following protocols are designed to be robust starting points for library synthesis and lead optimization.
Protocol 1: Amide Bond Formation via Acylation of the Secondary Amine
This is arguably the most common transformation in medicinal chemistry. The secondary amine of the building block can be readily acylated with a carboxylic acid to introduce a vast array of R-groups.
Causality Behind Choices:
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of epimerization, especially valuable for complex or sterically hindered substrates.
Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base that effectively scavenges the acid formed during the reaction without competing in the coupling.
Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that solubilizes most reactants and reagents.
Step-by-Step Methodology:
To a solution of the desired carboxylic acid (1.0 eq) in DMF (0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the active ester.
Add a solution of trans-3-(Methylamino)cyclobutanol (or its HCl salt, 1.2 eq) in a minimal amount of DMF. If using the HCl salt, ensure enough DIPEA is present to neutralize it.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired amide.
Caption: Workflow for amide coupling with pre-activation.
Protocol 2: N-Alkylation via Reductive Amination
To form a tertiary amine, the secondary amine can be reacted with an aldehyde or ketone in the presence of a mild reducing agent. This one-pot procedure is highly efficient and avoids the use of harsh alkylating agents.[8][9]
Causality Behind Choices:
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone and is particularly effective at reducing the intermediate iminium ion that forms in situ. Its use is compatible with mildly acidic conditions that favor iminium formation.[9]
Solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran) are common solvents for this reaction.
Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion intermediate, which is the species that is reduced.[10]
Step-by-Step Methodology:
Dissolve trans-3-(Methylamino)cyclobutanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE (0.1 M).
Add acetic acid (0.1-0.2 eq) to the mixture.
Stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to afford the target tertiary amine.
Caption: One-pot reductive amination workflow.
Protocol 3: Functionalization of the Hydroxyl Group
The secondary alcohol provides another key handle for modification, most commonly through the formation of ethers or esters.
A. Williamson Ether Synthesis
Causality Behind Choices:
Base: A strong base like sodium hydride (NaH) is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.
Electrophile: A reactive alkyl halide (e.g., iodide, bromide) or tosylate is used as the alkylating agent.
Step-by-Step Methodology:
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) in a flask cooled to 0 °C.
Slowly add a solution of the N-protected trans-3-(Methylamino)cyclobutanol (1.0 eq) in anhydrous THF. (Note: The amine must be protected, e.g., as a Boc-carbamate, to prevent it from reacting with the base or electrophile).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Carefully quench the reaction at 0 °C by the slow addition of water.
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash chromatography. Subsequent deprotection of the amine may be required.
B. Ester Formation
Causality Behind Choices:
Acylating Agent: An acyl chloride or anhydride is highly reactive and suitable for esterifying the secondary alcohol.
Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct.
Step-by-Step Methodology:
Dissolve the N-protected trans-3-(Methylamino)cyclobutanol (1.0 eq) in dichloromethane (DCM) (0.2 M) with triethylamine (1.5 eq) at 0 °C.
Slowly add the acyl chloride (1.1 eq) dropwise.
Stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours.
Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify by flash chromatography.
Summary of Synthetic Transformations
Reaction Type
Key Reagents
Solvent
Temperature
Key Considerations
Amide Coupling
Carboxylic Acid, HATU, DIPEA
DMF
Room Temp
Pre-activation of the acid is recommended for higher yields.
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃, AcOH
DCE, THF
Room Temp
One-pot procedure; STAB is moisture-sensitive.[8][9]
N-Alkylation
Alkyl Halide, K₂CO₃ or Cs₂CO₃
Acetonitrile, DMF
50-80 °C
Risk of over-alkylation to quaternary salt; use of hindered bases can help.
Ether Synthesis
N-Protected Substrate, NaH, Alkyl Halide
THF
0 °C to RT
Requires anhydrous conditions and amine protection.
Ester Synthesis
N-Protected Substrate, Acyl Chloride, TEA
DCM
0 °C to RT
Amine must be protected to ensure chemoselectivity.
References
Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog.
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.
Moessner, C., et al. (2014). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. ResearchGate.
MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journals.
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing).
NIH. (n.d.). N-Dealkylation of Amines. PMC - NIH.
NIH. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC - NIH.
Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry (RSC Publishing).
Application Note: Incorporation of trans-3-(Methylamino)cyclobutanol HCl into Peptidomimetics
[1] Abstract & Introduction This application note details the protocols for the efficient incorporation of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1403766-99-3) into peptide backbones and small molecule dru...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
This application note details the protocols for the efficient incorporation of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1403766-99-3) into peptide backbones and small molecule drug scaffolds.[1]
In modern drug design, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (
) is a proven strategy to improve solubility and metabolic stability.[1] This cyclobutane scaffold acts as a conformationally restricted bioisostere , often serving as a replacement for proline or -methylated amino acids.[1] Its trans geometry provides a specific vector orientation that locks the peptide backbone while projecting the hydroxyl group for additional hydrogen bonding or further functionalization.
However, the steric bulk of the cyclobutane ring combined with the secondary
-methyl amine presents a significant synthetic challenge. Standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[1] This guide provides optimized workflows using high-efficiency coupling reagents (HATU, COMU) to overcome these steric barriers.
Chemical Properties & Strategic Considerations
Molecule Specifications
Property
Specification
Chemical Name
trans-3-(Methylamino)cyclobutanol hydrochloride
Structure
Cyclobutane ring, trans-1,3-substitution
Functional Groups
Secondary Amine (-Me), Secondary Alcohol
Form
Hydrochloride Salt (HCl)
Challenge
Steric hindrance + Salt neutralization
Critical Reaction Parameters
Steric Hindrance: The
-methyl group and the cyclobutane ring create a crowded environment.[1] The nucleophilicity of the amine is reduced compared to primary amines.
Salt Neutralization: The HCl salt must be neutralized to release the reactive free amine. Incomplete neutralization is a common failure mode.[1]
Chemoselectivity (Amine vs. Alcohol): While amines are generally more nucleophilic than alcohols, the steric hindrance of the amine slows the reaction, potentially allowing the hydroxyl group to compete (leading to unwanted ester formation). High-activity reagents (HATU) are preferred to ensure the amide forms kinetically faster than the ester. [1]
Experimental Protocols
Protocol A: Standard High-Efficiency Coupling (HATU Method)
Recommended for standard liquid-phase synthesis where the carboxylic acid partner is not extremely bulky.[1]
Activation:
Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 2–5 minutes .
Note: Do not stir longer than 5 minutes to avoid potential racemization of the acid partner.
Salt Neutralization (In-situ):
In a separate vial, dissolve trans-3-(Methylamino)cyclobutanol HCl (1.2 equiv) in minimal DMF.
Add the remaining DIPEA (2.0–3.0 equiv) to this vial. Verify pH is >8 using wet pH paper (vapor test).[1]
Coupling:
Add the neutralized amine solution to the activated acid mixture.
Stir at RT under nitrogen atmosphere.
Monitoring:
Monitor via LC-MS. Reaction is typically complete in 2–4 hours .[1]
Checkpoint: If reaction stalls (<50% conversion after 4h), add 0.5 equiv more HATU and base, or proceed to Protocol B.
Work-up:
Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄.[1][3]
Reduce pre-activation time.[1] Use Oxyma as an additive to suppress racemization.[1]
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
ChemicalBook. (2025).[1] trans-3-(Methylamino)cyclobutanol hydrochloride Properties and Suppliers. Link
BenchChem. (2025).[1] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link
Application Note: Strategic Introduction of Cyclobutane Ring Bioisosteres in Drug Design
Enhancement Abstract The transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is a defining trend in modern drug discovery—often described as the "Escape from Flatland." This App...
Author: BenchChem Technical Support Team. Date: February 2026
Enhancement
Abstract
The transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is a defining trend in modern drug discovery—often described as the "Escape from Flatland." This Application Note provides a technical roadmap for deploying cyclobutane rings as bioisosteres for phenyl rings, gem-dimethyl groups, and flexible alkyl chains. We detail the physicochemical rationale, synthetic protocols for library generation, and critical methodologies for stereochemical assignment (
/), offering a robust framework to improve solubility, metabolic stability, and target complementarity.
Rationale & Strategic Design
The "Pucker" Advantage: Why Cyclobutane?
While cyclopropane is rigid and planar, and cyclopentane is flexible (envelope), cyclobutane occupies a unique "Goldilocks" zone. It adopts a puckered conformation (butterfly shape) with a dihedral angle of
to minimize torsional strain and eclipsing interactions.
This puckering creates a distinct vector alignment that planar aromatic rings cannot access.
Feature
Phenyl Ring
Cyclobutane (1,3-sub)
Bicyclo[1.1.1]pentane
Geometry
Planar (2D)
Puckered (3D)
Linear/Rigid (3D)
Exit Vector Angle
(para)
Character
Lipophilic / -stacking
Aliphatic / high
Aliphatic / High Strain
Metabolic Liability
CYP oxidation (epoxidation)
Generally stable (unless -H)
Stable
Solubility Impact
Low
High
Moderate
The Bioisosteric Logic
Phenyl Replacement: 1,3-Disubstituted cyclobutanes are classic bioisosteres for para-substituted benzenes. The distance between substituents (
Å) mimics the para-phenyl span ( Å) but with reduced lipophilicity (LogP).
Gem-Dimethyl Replacement: A cyclobutane spiro-fused to a scaffold can replace a gem-dimethyl group, reducing the entropic penalty of binding by locking the conformation.
Metabolic Blocking: Introducing fluorine (e.g., 3,3-difluorocyclobutane) lowers the
of adjacent amines and blocks metabolic oxidation at the ring.
Experimental Protocols
Protocol A: Parallel Synthesis of 1,3-Disubstituted Cyclobutane Amides
Objective: Rapidly generate a library of amides to scan structure-activity relationships (SAR) using the commercially available 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid as a core scaffold.
Reagents:
Scaffold: cis- or trans-3-(Boc-amino)cyclobutane carboxylic acid.
Activation: Dissolve the cyclobutane acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT).
Expert Insight: Pre-activation is crucial. Cyclobutane acids are sterically less hindered than adamantane but more than linear chains; HATU ensures rapid conversion to the active ester, minimizing racemization (though less of a concern here than with chiral
-centers).
Coupling: Add the diverse amine (
, 1.1 equiv) to the reaction vial. Shake/stir at RT for 4–16 hours.
Monitoring: Check via LC-MS.
Checkpoint: If conversion < 50%, heat to 50°C. Cyclobutane rings are thermally stable up to >100°C, unlike highly strained bicyclobutanes.
Deprotection (Boc Removal): Evaporate DMF (or dilute with EtOAc and wash). Treat residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Sample Prep: Dissolve ~5 mg of purified compound in DMSO-
or CDCl.
Acquisition: Acquire a standard
H NMR to locate the methine protons at positions 1 and 3.
NOE Experiment: Irradiate the H1 methine signal.
Interpretation:
Cis-Isomer: If substituents are cis (e.g., both "up"), the ring protons H1 and H3 are also cis (both "down"). You will observe a strong NOE enhancement between H1 and H3 (distance < 3 Å due to puckering).
Trans-Isomer: Substituents are opposite.[1] H1 is "up", H3 is "down". The distance is significantly larger (> 4 Å). You will observe weak or no NOE between H1 and H3.
Visualization & Logic
Decision Logic: When to Deploy Cyclobutane
The following decision tree guides the medicinal chemist on when to introduce a cyclobutane ring based on ADME/T issues.
Figure 1: Strategic decision tree for bioisosteric replacement using cyclobutane scaffolds.
Stereochemical Determination Workflow
This diagram illustrates the logic for assigning isomers, a critical step often overlooked in early discovery.
Figure 2: Workflow for unambiguous stereochemical assignment of 1,3-disubstituted cyclobutanes.
Case Study: Ivosidenib (Tibsovo)
A definitive example of cyclobutane utility is found in the development of Ivosidenib , an IDH1 inhibitor.[2]
Challenge: The initial cyclohexyl-containing lead suffered from poor metabolic stability (oxidative clearance on the ring).
Solution: Replacement of the cyclohexyl ring with a 1,1-difluorocyclobutyl moiety.
Outcome:
Metabolic Stability: The fluorine atoms blocked metabolic soft spots.
Conformation: The smaller, puckered ring maintained the necessary vector to fill the hydrophobic pocket.
Result: FDA approval in 2018 for AML.
Comparative Data (Conceptual):
Parameter
Cyclohexyl Analog
Difluorocyclobutyl Analog (Ivosidenib)
Cl_int (Microsomal)
High (> 100 µL/min/mg)
Low (< 15 µL/min/mg)
Potency (IC50)
~20 nM
~12 nM
Lipophilicity (LogD)
3.5
2.8
References
Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry.[3][4][5] Link
Kalgutkar, A. S., & Dalvie, D. (2015). Bioisosteres in Medicinal Chemistry: Focus on the Cyclobutane Ring.[3][4] Journal of Medicinal Chemistry.[4] Link
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Hematologic Malignancies. ACS Medicinal Chemistry Letters. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link
Cernak, T., et al. (2016). The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Reviews.[4] Link
Application Note: Robust and Scalable Boc-Protection of trans-3-(Methylamino)cyclobutanol for Pharmaceutical Applications
Abstract This document provides a comprehensive guide to the tert-butoxycarbonyl (Boc) protection of the secondary amine in trans-3-(Methylamino)cyclobutanol, a critical step in the synthesis of various pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the tert-butoxycarbonyl (Boc) protection of the secondary amine in trans-3-(Methylamino)cyclobutanol, a critical step in the synthesis of various pharmaceutical intermediates. The protocol detailed herein is optimized for scalability, high yield, and purity, addressing common challenges encountered in the protection of sterically hindered and functionalized amines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide expert insights into process optimization and troubleshooting.
Introduction: The Significance of Protected Cyclobutane Scaffolds
Cyclobutane derivatives are increasingly incorporated into drug candidates to enhance metabolic stability, introduce conformational rigidity, and serve as unique pharmacophoric elements.[1][2] The trans-3-(Methylamino)cyclobutanol scaffold, in particular, is a valuable building block in medicinal chemistry.[3] The protection of the secondary amine as a Boc-carbamate is a crucial transformation, as it masks the nucleophilicity of the amine, allowing for subsequent modifications at other positions of the molecule without undesired side reactions.[4][5] The Boc group is favored due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[6][7]
Mechanistic Rationale and Reagent Selection
The Boc-protection of an amine is achieved through the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Core Reaction
The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group.[8] This anion is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[8] The tert-butoxide anion is a sufficiently strong base to deprotonate the resulting ammonium salt, yielding the final N-Boc protected amine and tert-butanol.[7]
The Role of a Base
While the reaction can proceed without an external base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended, especially for less nucleophilic or sterically hindered amines.[4][9] The base serves to neutralize the protonated amine intermediate, thereby driving the reaction to completion and preventing the formation of unwanted byproducts.[4] In the context of trans-3-(Methylamino)cyclobutanol, the use of a base is critical to achieve high conversion rates.
Solvent Choice
The choice of solvent is crucial for ensuring adequate solubility of all reactants and for facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed.[10][11] For this specific substrate, a mixture of water and THF can be advantageous, as it often enhances the solubility of the starting amine salt and facilitates a clean reaction.[9]
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction and can be scaled accordingly.
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
trans-3-(Methylamino)cyclobutanol
≥98%
Commercially Available
Can be used as the free base or hydrochloride salt.
Di-tert-butyl dicarbonate ((Boc)₂O)
≥97%
Commercially Available
Solid at room temperature.
Triethylamine (TEA)
≥99%, anhydrous
Commercially Available
Store over molecular sieves.
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Deionized Water
Ethyl Acetate
ACS Grade
Commercially Available
For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Prepared in-house
For work-up.
Brine (Saturated NaCl Solution)
Prepared in-house
For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
Commercially Available
For drying.
Step-by-Step Procedure
Dissolution of Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-(Methylamino)cyclobutanol (1.15 g, 10 mmol, 1.0 equiv) in a mixture of THF (20 mL) and deionized water (20 mL). If starting from the hydrochloride salt, add triethylamine (2.8 mL, 20 mmol, 2.0 equiv) and stir for 10 minutes to liberate the free amine. If starting with the free base, add triethylamine (1.4 mL, 10 mmol, 1.0 equiv).
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 equiv) portion-wise over 5 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
Work-up:
Remove the THF under reduced pressure using a rotary evaporator.[4]
Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[4]
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[10]
Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.[10]
Process Optimization and Troubleshooting
Issue
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient amount of Boc anhydride or base.
Increase the equivalents of (Boc)₂O to 1.2-1.5 and TEA to 1.5-2.0.
Low reaction temperature.
Allow the reaction to proceed at room temperature overnight.
Formation of Di-Boc Product
Not typically observed with secondary amines.
This is more common with primary amines.
Difficult Work-up (Emulsion)
Presence of salts or polar byproducts.
Add more brine during the washing step. A small amount of methanol can also help break the emulsion.
Low Yield
Incomplete extraction of the product.
Increase the number of extractions with ethyl acetate.
Product is water-soluble.
If the product has significant water solubility, back-extract the aqueous layers.
Characterization of tert-butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate
The structure and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR: The spectrum should show the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. Other expected signals include those for the methyl group, the cyclobutane ring protons, and the hydroxyl proton.
¹³C NMR: The spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the cyclobutane ring and the methyl group.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₀H₁₉NO₃).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹.
Workflow Visualization
The following diagram illustrates the key steps in the Boc-protection of trans-3-(Methylamino)cyclobutanol.
Application Notes and Protocols: Stereoselective Synthesis of trans-Cyclobutanol Derivatives via Mitsunobu Inversion
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Stereochemical Landscape of Cyclobutanes The cyclobutane motif is a privileged scaffold in medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stereochemical Landscape of Cyclobutanes
The cyclobutane motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to bioactive molecules. Control over the stereochemistry of substituents on the cyclobutane ring is paramount, as different diastereomers often exhibit vastly different biological activities and pharmacokinetic profiles. The conversion of readily accessible cis-disubstituted cyclobutanes to their often more thermodynamically stable or biologically active trans counterparts is a common challenge in synthetic chemistry. The Mitsunobu reaction has emerged as a powerful tool for achieving this stereochemical inversion at a hydroxyl-bearing center.[1][2][3] This application note provides a detailed guide to the strategic application of the Mitsunobu reaction for the synthesis of trans-cyclobutanol derivatives from their cis-isomers, with a focus on optimizing reaction conditions for these sterically demanding substrates.
The Mitsunobu Reaction: A Cornerstone of Stereochemical Inversion
The Mitsunobu reaction is a versatile and widely utilized method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry.[2][4] The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated in situ by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The resulting alkoxyphosphonium salt is a potent electrophile, readily displaced by a suitable nucleophile, leading to the inverted product.
The overall transformation can be summarized as a dehydration-redox condensation process. The phosphine is oxidized to phosphine oxide, and the azodicarboxylate is reduced to a hydrazine derivative, which are the thermodynamic driving forces for the reaction.
Mechanism of Stereochemical Inversion in Cyclobutanols
The stereochemical outcome of the Mitsunobu reaction is a direct consequence of its SN2-type mechanism. The key steps involved in the inversion of a cis-cyclobutanol are as follows:
Activation of the Azodicarboxylate: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.
Proton Transfer: The betaine is a sufficiently strong base to deprotonate the acidic nucleophile (Nu-H), which is often a carboxylic acid, forming a carboxylate anion and a protonated betaine.
Formation of the Alkoxyphosphonium Salt: The hydroxyl group of the cis-cyclobutanol attacks the activated phosphonium species, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt intermediate. This step effectively converts the poor hydroxyl leaving group into a good one.
SN2 Displacement: The nucleophile (e.g., carboxylate) then attacks the carbon atom bearing the alkoxyphosphonium group from the backside, leading to a complete inversion of stereochemistry at that center. This results in the formation of the trans-cyclobutyl ester and triphenylphosphine oxide.
Figure 1: Mechanism of Mitsunobu Inversion on a cis-Cyclobutanol.
Challenges and Considerations for Cyclobutanol Substrates
While the Mitsunobu reaction is robust, its application to sterically hindered alcohols, such as those on a cyclobutane ring, can be challenging.[5] Low yields or recovery of unreacted starting material are common issues. Key factors to consider for successful inversion include:
Steric Hindrance: The rigid four-membered ring of cyclobutane can impede the approach of both the bulky phosphine-azodicarboxylate adduct during activation and the incoming nucleophile during the SN2 displacement.
Acidity of the Nucleophile: The pKa of the nucleophilic partner is critical. Generally, nucleophiles with a pKa of less than 13 are required for efficient reaction.[4] For sterically hindered alcohols, using a more acidic carboxylic acid, such as p-nitrobenzoic acid, can significantly improve yields.[5]
Choice of Reagents: While DEAD is common, DIAD can sometimes offer advantages in terms of handling and byproduct removal. The choice of phosphine is typically triphenylphosphine, but other phosphines can be employed in specific cases.
Byproduct Removal: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative.[6] These byproducts can complicate purification, often requiring careful chromatography.
Optimized Protocol for the Mitsunobu Inversion of cis-Cyclobutanol
The following protocol is a generalized procedure for the Mitsunobu inversion of a cis-cyclobutanol derivative to its corresponding trans-ester. This protocol is adapted from a reliable procedure for the inversion of sterically hindered alcohols and a documented application on a cyclobutane system.[5][7]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate and Hexanes for chromatography
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the cis-cyclobutanol derivative (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq).
Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration with respect to the alcohol) to dissolve the solids.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition. A color change to yellow or orange is typically observed.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol and the formation of a new, less polar spot corresponding to the trans-ester.
Workup:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess p-nitrobenzoic acid) and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product, which will contain triphenylphosphine oxide and the hydrazine byproduct, is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure trans-cyclobutyl ester.
Hydrolysis to trans-Cyclobutanol (Optional): The resulting trans-ester can be hydrolyzed to the corresponding trans-cyclobutanol using standard conditions, such as treatment with lithium hydroxide (LiOH) in a THF/water mixture or sodium hydroxide (NaOH) in methanol/water.
Summary of Key Reaction Parameters
Parameter
Recommended Condition
Rationale and Key Considerations
Substrate
cis-Cyclobutanol derivative
Secondary alcohols are ideal substrates. Steric hindrance around the hydroxyl group is a key challenge.
Nucleophile
p-Nitrobenzoic acid
A more acidic nucleophile (lower pKa) enhances the rate of reaction with sterically hindered alcohols.[5]
Phosphine
Triphenylphosphine (PPh₃)
The most common and cost-effective phosphine for the Mitsunobu reaction.
Azodicarboxylate
DIAD or DEAD
DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct.
Stoichiometry
1.5 - 2.0 eq of reagents
An excess of reagents is often necessary to drive the reaction to completion with hindered substrates.
Solvent
Anhydrous THF
Aprotic and can dissolve the reagents and intermediates effectively. Anhydrous conditions are crucial.
Temperature
0 °C to room temperature
Initial cooling is important to control the exothermic reaction upon addition of the azodicarboxylate.
Workup
Aqueous wash and chromatography
Essential for removing unreacted reagents and byproducts, particularly triphenylphosphine oxide.
Conclusion
The Mitsunobu reaction is a highly effective and reliable method for the stereochemical inversion of cis-cyclobutanol derivatives to their trans counterparts. By carefully selecting the reaction conditions, particularly by employing a more acidic nucleophile like p-nitrobenzoic acid and using a slight excess of reagents, the challenges associated with the steric hindrance of the cyclobutane ring can be overcome. The protocol detailed in this application note provides a robust starting point for researchers seeking to perform this valuable transformation in the synthesis of complex molecules and for the development of novel therapeutics. Subsequent hydrolysis of the resulting trans-ester provides a straightforward route to the desired trans-cyclobutanol.
References
CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]
Mitsunobu reaction. (2023, December 27). In Wikipedia. Retrieved February 21, 2024, from [Link]
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 21, 2024, from [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4785. [Link]
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. (2018). European Journal of Organic Chemistry, 2018(44), 6066-6075. [Link]
A general procedure for mitsunobu inversion of sterically hindered alcohols. (1998). Organic Syntheses, 75, 1. [Link]
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 21, 2024, from [Link]
Technical Support Center: Separating Cis and Trans Isomers of 3-(Methylamino)cyclobutanol
Welcome to the technical support guide for the resolution of 3-(methylamino)cyclobutanol isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the resolution of 3-(methylamino)cyclobutanol isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of separating geometric isomers. The precise stereochemistry of intermediates like 3-(methylamino)cyclobutanol is often paramount to the efficacy and safety of a final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of 3-(methylamino)cyclobutanol?
The main difficulty lies in the subtle structural differences between the cis and trans isomers. Both molecules have the same molecular weight and connectivity, differing only in the spatial arrangement of the methylamino and hydroxyl groups. This results in very similar physical properties:
Polarity: The polarity of the two isomers is often very close. While the cis isomer can potentially form an intramolecular hydrogen bond between the hydroxyl and amino groups, which might slightly decrease its interaction with polar stationary phases, this effect can be subtle and solvent-dependent.
Boiling Points: Their boiling points are typically too close for efficient separation by standard distillation.[2]
Solubility: Finding a solvent that selectively crystallizes one isomer while leaving the other in solution can be a significant challenge, often requiring extensive screening.[3]
These similarities make separation by standard techniques like fractional distillation or simple crystallization inefficient, necessitating more sophisticated methods like chromatography or chemical derivatization.
Q2: Which separation technique is generally the most effective for this type of separation?
For laboratory-scale separations, column chromatography on silica gel is the most common and often the most effective method.[4][5] The slight difference in polarity, stemming from the relative orientation of the polar -OH and -NHMe groups, can be exploited. The trans isomer, with its functional groups on opposite sides of the ring, typically has a more exposed polar surface area and may interact more strongly with the silica, thus eluting later than the more sterically shielded cis isomer. However, the success of this method is highly dependent on the choice of the mobile phase.
For analytical purposes and for separating small quantities with high purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , especially after derivatization, are superior.[6][7][8]
Q3: How can I definitively confirm the stereochemistry of my separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4][9] Specifically, ¹H NMR can distinguish between cis and trans isomers based on:
Coupling Constants (³J): The vicinal coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[9] In cyclobutane systems, the cis and trans coupling constants can be distinct, although sometimes the differences are small.[10][11] Generally, Jcis is larger than Jtrans for vicinal protons on a cyclobutane ring.[10]
Chemical Shifts: The chemical shifts of the ring protons, particularly the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), will differ due to the anisotropic effects of the neighboring methylamino group.
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment can show through-space correlations. For the cis isomer, an NOE would be expected between the proton on the hydroxyl-bearing carbon and the protons on the amino-bearing carbon.
Q4: Is it possible to separate the isomers without chromatography?
Yes, two primary non-chromatographic methods are fractional crystallization and chemical derivatization .
Fractional Crystallization: This method relies on differences in the crystal lattice energies and solubilities of the two isomers. It often requires extensive solvent screening and can be material-intensive due to losses at each recrystallization step.[3]
Chemical Derivatization: This is a highly effective strategy. The mixture of isomers can be reacted with a reagent to form derivatives that have more pronounced physical differences.[6][12] For example:
Esterification: Reacting the hydroxyl group with a carboxylic acid can create esters whose isomers may have different melting points or chromatographic behavior. A patent for separating tetraalkyl-1,3-cyclobutanediols describes esterifying the diol, crystallizing the solid trans diester away from the liquid cis diester, and then hydrolyzing them back to the individual diols.[13]
Diastereomer Formation: If the target molecule is also chiral (racemic cis and trans), reacting the mixture with a single enantiomer of a chiral resolving agent (like tartaric acid or Mosher's acid) will form diastereomeric salts or esters.[3] Diastereomers have different physical properties and can often be separated by crystallization or standard chromatography.[3][11]
Troubleshooting Guides
Guide 1: Column Chromatography Separation
Problem: Poor or no separation of isomers on a silica gel column.
Probable Cause
Recommended Solution
Incorrect Mobile Phase Polarity: The eluent system is either too polar (both isomers elute quickly together) or not polar enough (both isomers remain on the baseline).
Action: Perform systematic Thin Layer Chromatography (TLC) screening. Start with a moderately polar system (e.g., 50:50 Ethyl Acetate/Hexanes) and adjust the ratio. To increase polarity, add methanol (0.5-10%). To decrease polarity, increase the proportion of the nonpolar solvent (e.g., Hexanes, Heptane). A good target ΔRf (difference in retention factors) on TLC is 0.15-0.20.
Amine Interaction with Silica: The basic methylamino group is interacting strongly and irreversibly with the acidic silica gel, leading to peak tailing and poor resolution.
Action: Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) will neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.[14]
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.
Action: Reduce the amount of sample loaded. A general rule of thumb for silica gel is a loading capacity of 1-5% of the stationary phase weight, but this is highly dependent on the difficulty of the separation. For challenging separations, use a 1% loading (e.g., 100 mg of compound on 10 g of silica).
Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening.
Action: Ensure the column is packed uniformly. Use a slurry packing method where the silica is mixed with the initial mobile phase and poured into the column. Gently tap the column to settle the bed and run solvent through it before loading the sample.
Guide 2: Analytical Characterization (¹H NMR)
Problem: Ambiguous ¹H NMR spectra make it difficult to assign cis and trans configurations.
Probable Cause
Recommended Solution
Overlapping Signals: Key proton signals (e.g., the carbinol proton or ring methine protons) are overlapping, preventing accurate measurement of coupling constants.
Action 1: Use a Higher Field NMR Spectrometer. Moving from a 300 MHz to a 600 MHz spectrometer will increase signal dispersion and may resolve the overlapping multiplets.[9] Action 2: Use a Different Deuterated Solvent. Changing the solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can alter the chemical shifts of protons differently, potentially resolving overlaps.[15]
Coupling Constants are Too Similar: The vicinal coupling constants for the cis and trans isomers are nearly identical in the chosen solvent, making assignment based on J-values unreliable.[15]
Action: Perform a 2D NOESY Experiment. This experiment detects through-space correlations. The cis isomer should show a clear NOE correlation between the axial/equatorial protons on the carbons bearing the -OH and -NHMe groups. The trans isomer, with these groups on opposite faces, will show significantly weaker or no such correlation.
Complex Second-Order Effects: The ring protons form a complex, strongly-coupled spin system, making first-order analysis of coupling constants impossible.
Action: Use Spectral Simulation. If available, use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants for both possible isomers, you can compare the simulated spectra to the experimental one to find the best fit.
Experimental Workflows & Protocols
Workflow 1: General Strategy for Isomer Separation and Confirmation
The following diagram outlines a comprehensive workflow for tackling the separation and subsequent validation of the 3-(methylamino)cyclobutanol isomers.
Caption: Workflow for separation and validation of isomers.
Protocol 1: Preparative Silica Gel Column Chromatography
This protocol provides a step-by-step guide for separating the isomers using column chromatography.
Method Development (TLC):
Prepare several TLC chambers with different mobile phase systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
System A: 98:2 DCM/MeOH
System B: 95:5 DCM/MeOH
System C: 90:10 DCM/MeOH
To each system, add 0.5% triethylamine (NEt₃) to prevent peak tailing.
Spot the crude mixture on TLC plates and elute. Identify the system that gives the best separation with Rf values between 0.2 and 0.5.
Column Preparation:
Select a glass column with a diameter appropriate for your sample size (e.g., 2-4 cm diameter for 200-1000 mg of sample).
Prepare a slurry of silica gel in the chosen mobile phase. For 1 g of crude mixture, use approximately 50-100 g of silica gel.
Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring a flat and stable bed.
Sample Loading:
Dissolve the crude 3-(methylamino)cyclobutanol mixture in a minimal amount of the mobile phase or DCM.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase, maintaining a consistent flow rate.
Collect fractions in an array of test tubes. The fraction size should be small relative to the column volume (e.g., 5-10 mL fractions for a 100 mL column).
Monitor the elution process by spotting fractions onto a TLC plate and visualizing with an appropriate stain (e.g., ninhydrin for the amine or permanganate for the alcohol).
Analysis and Pooling:
Analyze the collected fractions by TLC to identify which ones contain the pure, separated isomers.
Combine the pure fractions of each isomer into separate flasks.
Remove the solvent under reduced pressure (rotary evaporation) to yield the isolated cis and trans products.
References
Scholars@UK. (n.d.). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF.
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
Benchchem. (n.d.). An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol.
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42.
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
Benchchem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
Molecules. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
Quora. (2015). Which methods do chemical engineers use to separate isomers?.
International Journal of Pharmaceutical Sciences and Research. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
Google Patents. (1966). US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis | Request PDF.
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Indian Academy of Sciences. (1987). New strategies for separations through reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
trans-3-(Methylamino)cyclobutanol hydrochloride (CAS 1408076-19-6) is a critical chiral amine intermediate, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Abrocitinib) and other bioactive cyclobutane scaffolds.
Achieving high diastereomeric purity (>99% trans) is the primary challenge. Synthetic routes often yield a mixture of cis and trans isomers. While the cis isomer is often thermodynamically favored in the free base form due to ring puckering relieving 1,3-diaxial interactions, the trans-hydrochloride salt typically exhibits superior lattice energy and crystallinity. This guide leverages these physicochemical differences to purify the target trans-isomer via selective recrystallization.
Key Physicochemical Parameters
Parameter
Value / Description
Target Compound
trans-3-(Methylamino)cyclobutanol HCl
Molecular Weight
137.61 g/mol
Primary Impurity
cis-3-(Methylamino)cyclobutanol HCl
Critical Attribute
Diastereomeric Ratio (dr) > 99:1
Melting Point
trans isomer typically melts higher than cis (approx. >160°C, dec)
Troubleshooting & Optimization (Q&A)
This section addresses common deviations encountered during the crystallization of aminocyclobutanol salts.
Q1: The product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: The solution is likely entering the "metastable zone" too quickly, or the solvent polarity is insufficient to support the ionic salt, causing liquid-liquid phase separation (LLPS) before crystal nucleation.
Corrective Actions:
Re-heat the mixture until the oil redissolves.
Seed the solution: Add 0.1–0.5 wt% of pure trans crystals at a temperature slightly below the saturation point (cloud point).
Adjust Solvent: If using pure Isopropanol (IPA), add 1–5% Methanol or Water to increase polarity, then cool very slowly (5°C/hour).
High-Shear Stirring: Vigorous agitation during cooling can sometimes break oil droplets and induce nucleation.
Q2: My yield is low (<50%), but purity is high. Where is my product?
Diagnosis: The compound is too soluble in the chosen solvent system at the isolation temperature.
Corrective Actions:
Concentration: Distill off 20–30% of the solvent volume before cooling.
Anti-solvent Addition: After the solution has cooled to room temperature, slowly add a non-polar anti-solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) to drive precipitation.
Caution: Adding anti-solvent too fast can precipitate the cis impurity.
Lower Temperature: Cool the slurry to -10°C or -20°C instead of 0-5°C.
Q3: The cis-isomer impurity persists (>2%) after recrystallization.
Diagnosis: The cis isomer is co-crystallizing or being trapped in the crystal lattice (occlusion).
Corrective Actions:
Solvent Switch: Switch from IPA to Ethanol (EtOH) . The solubility differential between isomers may be sharper in EtOH for this specific lattice.
Slurry Wash: Instead of a full recrystallization, perform a "reslurry" or "swish" in refluxing EtOAc or Acetone. The trans salt generally remains solid while surface impurities dissolve.
Charge: Place crude trans-3-(methylamino)cyclobutanol HCl into a reactor or round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
Solvent Addition: Add Isopropanol (IPA) at a ratio of 5 to 8 volumes (mL per gram of crude).
Note: If the crude is very dark/dirty, consider a hot filtration step with activated carbon.
Heating: Heat the slurry to reflux (approx. 80–82°C) .
Check: Maintain reflux for 15–30 minutes. The solids should fully dissolve.
If solids remain: Add IPA in 0.5 volume increments until dissolved.
If solution is clear: Proceed to Phase 2.
Phase 2: Crystallization
Cooling (Stage 1): Cool the solution naturally to 45–50°C .
Seeding (Critical): At 45°C, add seed crystals (0.1 wt%). Observe for the onset of turbidity (nucleation).
Cooling (Stage 2): Cool to 20–25°C (Room Temp) over 2 hours (approx. 0.2°C/min).
Cooling (Stage 3): Cool to 0–5°C using an ice/water bath and hold for 1–2 hours to maximize yield.
Phase 3: Isolation
Filtration: Filter the cold slurry under vacuum (Buchner funnel or filter dryer).[1]
Washing: Wash the filter cake with 2 volumes of cold IPA (0°C) .
Tip: Do not use room temp solvent for washing; it will redissolve your product.
Drying: Dry the solid in a vacuum oven at 40–45°C for 12–24 hours until constant weight is achieved.
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree for the purification of trans-3-(Methylamino)cyclobutanol HCl, highlighting interventions for common failure modes like oiling out or incomplete dissolution.
References
Vertex Pharmaceuticals/Pfizer. (2021). Synthesis method of trans-3-aminobutanol and related cyclobutane intermediates. CN112608243A.
Context: Describes the synthesis and purification of the benzyl-protected precursor using isopropanol crystallization, establishing the solubility profile for this scaffold.
Organic Syntheses. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols. Organic Syntheses, Coll. Vol. 10.
Context: Provides general protocols for separating aminocycloalkane isomers via recrystalliz
MIT OpenCourseWare. (2010).[2] Recrystallization Techniques.[2][3][4][5] Digital Lab Techniques Manual.[2]
Context: Authoritative grounding for the fundamental techniques of seeding and solvent selection described in the SOP.
Technical Support Center: Synthesis of trans-3-(Methylamino)cyclobutanol
Current Status: Operational Ticket Focus: Yield Optimization & Stereocontrol Assigned Specialist: Senior Application Scientist Introduction: The "Deceptively Simple" Scaffold You are likely here because the synthesis of...
You are likely here because the synthesis of trans-3-(methylamino)cyclobutanol is failing in one of two ways:
Stereochemical Drift: You are obtaining predominantly the cis-isomer (1,3-syn) or an inseparable 1:1 mixture.
Aqueous Loss: You are losing significant mass during the workup due to the high water solubility of the amino-alcohol.
This guide treats these issues not as "errors" but as intrinsic properties of cyclobutane mechanics. The protocols below prioritize thermodynamic correction and specialized isolation techniques over standard organic synthesis methods.
Module 1: Stereocontrol (The "Cis" Trap)
The Problem
If you perform a direct reductive amination on 3-hydroxycyclobutanone or reduce 3-(methylamino)cyclobutanone with standard hydrides (NaBH₄), you will favor the cis-isomer (kinetic product).
Mechanism: Hydride reagents attack the cyclobutanone ring from the less hindered face (anti to the substituent), forcing the resulting hydroxyl group to the cis position relative to the amine.
The Solution: The "Inversion" Protocol
Do not fight the kinetics. Allow the reaction to form the cis-isomer, then chemically invert the alcohol center to trans using a Mitsunobu sequence. This is the industry-standard method for high-purity trans-cyclobutanes.
Workflow Diagram
Caption: Strategic inversion route converting the kinetically favored cis-isomer to the thermodynamically desired trans-target.
Protocol: Mitsunobu Inversion
Prerequisite: Protect the amine (e.g., N-Boc) before this step if using primary amines, though secondary methylamines can sometimes tolerate modified conditions. For highest yield, use N-Boc-N-methyl protection.
Reagents: Dissolve cis-3-(N-Boc-methylamino)cyclobutanol (1.0 eq) in anhydrous THF.
Hydrolysis: Isolate the intermediate ester. Dissolve in MeOH/H₂O and treat with LiOH (3.0 eq) to cleave the ester.
Result: The alcohol configuration is inverted from cis to trans.
Module 2: Isolation (The "Water" Problem)
The Problem
The target molecule is a low molecular weight, polar amino-alcohol. Standard extraction (EtOAc/Water) results in <10% recovery because the molecule prefers the aqueous phase.
The Solution: "Salting Out" & Resin Capture
Stop using Ethyl Acetate. You must modify the aqueous phase ionic strength or use ion-exchange chromatography.
Troubleshooting Table: Extraction Efficiency
Method
Recovery Yield
Suitability
Notes
DCM / Water
< 5%
⛔ DO NOT USE
Product stays in water.
EtOAc / Water
~ 10-15%
⛔ DO NOT USE
Partition coefficient is too low.
CHCl₃ : IPA (3:1)
60-75%
⚠️ Acceptable
Requires multiple extractions (5x).
n-Butanol
80-85%
✅ Recommended
High boiling point makes concentration tedious.
SCX-2 Resin
> 95%
⭐ Gold Standard
Captures amine; washes away non-polar byproducts.
Protocol: SCX-2 Solid Phase Extraction (The "Catch & Release")
This method avoids liquid-liquid extraction entirely.
Load: Dilute your aqueous reaction mixture with MeOH (1:1). Load directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
Wash: Flush the column with 100% MeOH .
Why? The amino-alcohol stays bound to the sulfonic acid resin. Impurities, boron salts, and solvents wash through.
Elute: Flush with 2M NH₃ in MeOH .
Why? Ammonia displaces your amine product.
Finish: Concentrate the ammonia/MeOH fraction. You will obtain the free base amino-alcohol as a clean oil or solid.
Module 3: Direct Reductive Amination Optimization
If you must proceed via direct reductive amination (skipping the Mitsunobu route), use this optimized protocol to maximize conversion, even if the stereochemistry is mixed.
Ticket #402: "Reaction stalled / Imine not forming."
Root Cause: Cyclobutanones are strained and sterically unique. Equilibrium formation of the imine is slow.
Fix: Use a Lewis Acid dehydrating agent.
Optimized Protocol:
Imine Formation: Combine 3-hydroxycyclobutanone (1.0 eq) and Methylamine (2.0 eq, THF solution) in dry THF.
Mechanism:[1][2] Acts as a Lewis acid and water scavenger, driving imine formation to completion.
Stir: Stir at RT for 6–12 hours (crucial for conversion).
Reduction: Dilute with MeOH, cool to 0°C, and add NaBH₄ (1.5 eq).
Note: Do not use NaBH(OAc)₃ if Ti(OiPr)₄ is present, as it can form insoluble gels.
Quench: Quench carefully with aqueous NaOH (to break Ti-complexes) and filter through Celite before SCX purification.
FAQ: Common User Queries
Q: Can I separate the cis and trans isomers by silica chromatography?A: Extremely difficult. The polarity difference is negligible on standard silica.
Workaround: Derivatize the amine with Boc-anhydride . The N-Boc protected isomers often have distinct Rf values (approx
in 50% EtOAc/Hex) and can be separated. Deprotect with HCl/Dioxane afterwards.
Q: Why does my NMR show broad peaks?A: Cyclobutane ring puckering and rotamers (if N-protected) often cause broadening at room temperature. Run the NMR at 50°C or in DMSO-d6 to sharpen the signals.
Q: Is the trans-isomer the thermodynamic product?A: Yes. In 1,3-disubstituted cyclobutanes, the trans (pseudo-diequatorial) conformation is generally lower energy than the cis (pseudo-diaxial/equatorial). However, hydride reductions are kinetically controlled, which is why they give the "wrong" (cis) isomer.
References
Stereoselective Synthesis of Cyclobutanols
Title: Stereoselective Synthesis of 3-Substituted Cyclobutanols and Products Derived Therefrom.[3][4]
Source:European Journal of Inorganic Chemistry (via ResearchGate).[3]
Relevance: Confirms that hydride reduction yields cis-isomers (>95%) and Mitsunobu inversion is required for trans.[3]
Technical Support Center: Debenzylation of 3-(Methylamino)cyclobutanol
Welcome to the technical support center for the deprotection of benzyl groups, with a specific focus on the challenging substrate, 3-(methylamino)cyclobutanol. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the deprotection of benzyl groups, with a specific focus on the challenging substrate, 3-(methylamino)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who encounter practical issues during this critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
The removal of a benzyl group from a secondary amine like the one in 3-(methylamino)cyclobutanol is a common transformation in medicinal chemistry. However, it is frequently plagued by issues such as slow or incomplete reactions. The primary culprit is often the substrate itself; the basic nitrogen of the methylamino group can act as a poison to the palladium catalyst, thereby inhibiting its activity.[1][2][3] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the debenzylation of amino-containing compounds.
Q1: My catalytic hydrogenation reaction is extremely slow or has completely stalled. What is the most likely cause?
A1: The most common reason for a stalled reaction with this substrate is catalyst poisoning.[1][3] The lone pair of electrons on the nitrogen atom of your product, 3-(methylamino)cyclobutanol, can coordinate strongly to the surface of the palladium catalyst. This binding occupies the active sites, preventing the catalyst from performing the hydrogenolysis of the benzyl group.[2]
Q2: I am using Catalytic Transfer Hydrogenation (CTH) with ammonium formate, but the reaction won't go to completion. What should I check first?
A2: For CTH reactions, the most straightforward issue to check is the stoichiometry of your hydrogen donor. Ammonium formate is consumed during the reaction.[4][5] If an insufficient number of equivalents are used (typically 3-5 equivalents per benzyl group are recommended), the reaction will stop once the donor is depleted.[1][4]
Q3: Are there non-reductive alternatives to palladium-catalyzed hydrogenolysis if my molecule has other sensitive groups (e.g., alkenes)?
A3: Yes, oxidative methods provide an orthogonal approach. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can cleave benzyl groups.[6][7][8] These methods are particularly useful when the substrate cannot tolerate reductive conditions. However, they may require specific substitutions on the benzyl group (like p-methoxybenzyl) for high efficiency and can be less atom-economical.[7]
Q4: How can I be sure my palladium catalyst is active and not the source of the problem?
A4: Palladium catalysts, especially Pd/C, can lose activity over time due to improper storage or handling (exposure to air and moisture). If you suspect catalyst deactivation, it is always best to use a fresh batch from a reliable supplier.[1] For particularly stubborn reactions, switching to Pearlman's catalyst (Pd(OH)₂/C) can be beneficial as it is often more resistant to poisoning by amines.[3][9]
Q5: Can I simply use double the amount of 5% Pd/C to equate to a 10% loading?
A5: While you can increase the weight of the 5% catalyst to match the molar amount of palladium in a 10% loading, the performance may not be identical due to differences in particle size and surface area. However, for practical purposes in troubleshooting, increasing the catalyst loading is a valid strategy to compensate for poisoning or low reactivity.[2]
Troubleshooting and Optimization Guide
This section provides a more in-depth, systematic workflow for diagnosing and solving common debenzylation issues.
Issue: Incomplete or Stalled Reaction
An incomplete reaction is the most frequent challenge. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for incomplete debenzylation.
Detailed Solutions
Counteracting Catalyst Poisoning with Acid: The most effective strategy to prevent the product amine from poisoning the catalyst is to protonate it. By adding a mild acid like acetic acid or using formic acid as the hydrogen donor in CTH, the amine is converted to its ammonium salt.[1][10][11] This salt does not have a free lone pair and thus has a significantly reduced affinity for the palladium surface, allowing the catalyst to function efficiently.
Optimizing the Hydrogen Source:
Catalytic Hydrogenation (H₂ Gas): Ensure the reaction vessel is properly evacuated and backfilled with hydrogen multiple times to remove all oxygen.[2] A simple balloon pressure setup should be sufficient, but vigorous stirring is essential to overcome the gas-liquid mass transfer limitation.[2]
Catalytic Transfer Hydrogenation (CTH): This method avoids flammable hydrogen gas and specialized equipment.[4] Common hydrogen donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[4][7] Ensure you are using a sufficient molar excess of the donor (e.g., 5 equivalents of ammonium formate) to drive the reaction to completion.[5][12]
Adjusting Reaction Conditions:
Temperature: If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 50-80 °C in methanol or ethanol) can provide the activation energy needed for the cleavage.[1]
Solvent: Protic solvents like methanol or ethanol are standard and generally perform well. They are effective at solvating the substrate and, in the case of CTH, the hydrogen donor.[13]
Stirring: For any heterogeneous catalysis, vigorous stirring is non-negotiable. The catalyst must be well-suspended in the solution to maximize the surface area available for the reaction.[1]
Method Selection Guide
Choosing the right debenzylation strategy from the outset can save significant time and resources. This decision tree outlines a logical approach based on your substrate's properties.
Caption: Decision tree for selecting a debenzylation method.
Comparative Data of Common Debenzylation Methods
Method
Key Reagents
Typical Conditions
Advantages
Disadvantages & Mitigation
Catalytic Hydrogenation
H₂ gas, 10% Pd/C
MeOH or EtOH, RT-50°C, H₂ (balloon or high pressure)
High yield, clean byproducts (toluene), well-established.[14]
Requires handling of flammable H₂ gas; Prone to catalyst poisoning by amines (Mitigate with acidic additive).[1][2]
Hydrogen donor is consumed and requires stoichiometric amounts; can be less effective for stubborn substrates.
Oxidative Cleavage
DDQ or CAN
CH₂Cl₂/H₂O or MeCN, RT
Orthogonal to reductive methods; useful for substrates with other reducible groups.[7][8]
Reagents can be toxic and expensive; may require an activated benzyl group (e.g., PMB); not always chemoselective.[6][7]
Detailed Experimental Protocols
The following are detailed, field-tested protocols for the efficient debenzylation of N-benzyl-3-(methylamino)cyclobutanol.
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This is often the first method to try due to its safety, speed, and effectiveness.[12]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzyl-3-(methylamino)cyclobutanol substrate (1.0 eq) in methanol (approx. 0.1 M concentration).
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C, 10-20% by weight of the substrate). Safety Note: Pd/C can be pyrophoric. It is best handled as a slurry in the reaction solvent to prevent it from becoming airborne.
Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 eq) to the reaction mixture in a single portion.[5] The addition may cause some effervescence and a gentle exotherm.
Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.
Work-up: Upon completion, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst.[4] Wash the filter cake thoroughly with methanol.
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or crystallization.
Protocol 2: Classical Catalytic Hydrogenation with an Acidic Additive
This protocol is a robust alternative, particularly effective at preventing catalyst deactivation.
Reaction Setup: In a heavy-walled flask suitable for hydrogenation, dissolve the N-benzyl-3-(methylamino)cyclobutanol substrate (1.0 eq) in methanol.
Acid Addition: Add glacial acetic acid (1.1 eq) to the solution to protonate the amine.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10% by weight of the substrate).
Hydrogenation: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Ensure the hydrogen balloon remains inflated.
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take longer, from 4 to 24 hours.
Work-up and Purification: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the catalyst through Celite®, wash with methanol, and concentrate the filtrate as described in Protocol 1. The crude product will be the acetate salt; it can be neutralized with a mild base during an aqueous workup if the free base is desired.
References
Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose - Benchchem.
Comparative study of deprotection methods for benzyl and trityl ethers - Benchchem.
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation - Organic Chemistry Portal.
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
Progress of N-Benzyl Removal - SIOC Journals.
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
Catalytic transfer hydrogenation of sugar derivatives - ResearchGate.
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
Unsuccessful and successful methods for removal of N-benzyl protecting group and N - ResearchGate.
Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate | Request PDF - ResearchGate.
Benzyl group - Wikipedia.
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - ACS Publications.
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed.
Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
troubleshooting diastereoselectivity in cyclobutanone reduction
Topic: Troubleshooting Diastereoselectivity in Cyclobutanone Reduction Audience: Researchers, Medicinal Chemists, Process Chemists Introduction: The "Butterfly" Effect Welcome to the Cyclobutanone Reduction Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Diastereoselectivity in Cyclobutanone Reduction
Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The "Butterfly" Effect
Welcome to the Cyclobutanone Reduction Support Center. Unlike cyclohexanones, where chair conformations dictate predictable axial/equatorial attacks, cyclobutanones present a unique challenge due to ring strain (~26 kcal/mol) and puckering .
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This deviation from planarity (typically 20°–35°) creates distinct convex and concave faces. Troubleshooting diastereoselectivity requires determining whether your specific substrate's selectivity is governed by Steric Approach Control (reagent bulk) or Conformational Bias (ring puckering).
Module 1: Diagnostic Workflow
Before altering your reaction conditions, use this decision tree to diagnose the source of your selectivity issues.
Figure 1: Diagnostic logic for identifying the controlling factors in cyclobutanone reduction based on substitution pattern.
Module 2: Troubleshooting Guides
Scenario A: The 2-Substituted Cyclobutanone (Alpha-Attack)
The Problem: You observe low diastereomeric excess (dr) or the wrong isomer when reducing a 2-alkyl cyclobutanone.
The Mechanism: The substituent at C2 creates immediate steric hindrance. However, small hydrides (NaBH₄, LiAlH₄) can sometimes slip past this group, especially if the ring conformation places the substituent in a pseudo-equatorial orientation where it blocks the face less effectively.
Symptom
Root Cause
Corrective Action
Low dr (e.g., 60:40)
Reagent is too small (NaBH₄). It attacks both syn and anti to the substituent.
Switch to L-Selectride. The massive sec-butyl groups force attack from the face opposite the C2 substituent (Steric Approach Control).
Epimerization
Basic conditions causing enolization at C2 before reduction.
Buffer the reaction. Use CeCl₃·7H₂O (Luche conditions) or switch to non-basic reducing agents like DIBAL-H at -78°C.
Wrong Diastereomer
Chelation control (if C2 group has a heteroatom like -OR or -NHR).
Disrupt Chelation. Switch solvent from THF/Ether to Methanol (to solvate the cation) or add 12-crown-4 (for Li+) to prevent the metal from "grabbing" the substituent.
Scenario B: The 3-Substituted Cyclobutanone (Distal Control)
The Problem: The stereocenter is far from the carbonyl, yet you need high selectivity.
The Mechanism: 3-Substituted cyclobutanones strongly prefer a puckered conformation where the substituent is pseudo-equatorial to minimize transannular strain. This locks the ring. The hydride must choose between the Convex (exposed) face and the Concave (shielded) face.
Rule of Thumb: Nucleophiles preferentially attack the Convex face (less hindered), pushing the hydroxyl group to the Concave (pseudo-axial) position.
Symptom
Root Cause
Corrective Action
Low dr with NaBH₄
Temperature is too high, allowing ring flipping or high-energy transition states.
Cool to -78°C. This freezes the ring in its most stable puckered conformer, maximizing facial discrimination.
Selectivity doesn't change with reagent size
This is a known phenomenon in 3-substituted systems. The pucker dominates steric bulk.
Change the Solvent. Switch from MeOH to THF or Toluene. Less polar solvents often tighten the transition state and enhance steric discrimination of the convex face.
Best for: 2-substituted cyclobutanones requiring the "anti" alcohol.
Reagents:
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.
Anhydrous THF.
Substrate (1.0 equiv).
Step-by-Step:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve the cyclobutanone (1 mmol) in anhydrous THF (10 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not run at 0°C; L-Selectride can cause enolization/epimerization at higher temps.
Addition: Add L-Selectride (1.2 equiv) dropwise over 10 minutes. The bulky hydride will attack the less hindered face.
Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC.
Quench:oxidative workup is required for borohydrides. Add MeOH (0.5 mL) slowly at -78°C. Then add NaOH (2M, 2 mL) followed by H₂O₂ (30%, 1 mL).
Warm: Allow to warm to Room Temp (RT) and stir for 30 mins.
Extraction: Extract with Et₂O or EtOAc.
Protocol 2: Chelation-Controlled Reduction
Best for: 2-alkoxy or 2-amino cyclobutanones where "syn" delivery is desired.
Reagents:
Zn(BH₄)₂ (Zinc Borohydride) or LiAlH₄ in Ether.
Solvent: Diethyl Ether (promotes coordination).
Step-by-Step:
Dissolution: Dissolve substrate in anhydrous Et₂O.
Cooling: Cool to -20°C or 0°C.
Addition: Add the reducing agent.[1][2] The metal cation (Zn²⁺ or Li⁺) coordinates between the carbonyl oxygen and the alpha-heteroatom, forcing hydride delivery from the same side as the substituent.
Workup: Standard Rochelle's salt workup (for LiAlH₄) or dilute acid (for Zn).
Module 4: Quantitative Data & Expectations
The following table summarizes expected Diastereomeric Ratios (dr) based on literature precedents for 2-methylcyclobutanone and 3-phenylcyclobutanone.
Substrate
Reagent
Conditions
Major Product
Expected dr
Mechanism
2-Me-Cyclobutanone
NaBH₄
MeOH, 0°C
cis-alcohol
~75:25
Product Dev. Control
2-Me-Cyclobutanone
L-Selectride
THF, -78°C
cis-alcohol
>95:5
Steric Approach Control
3-Ph-Cyclobutanone
NaBH₄
MeOH, -78°C
cis-alcohol
~90:10
Convex Face Attack
3-Ph-Cyclobutanone
LiAlH₄
Et₂O, 0°C
cis-alcohol
~85:15
Convex Face Attack
Note: In 3-substituted systems, the "cis" isomer refers to the substituent and hydroxyl group being on the same side of the general ring plane (often resulting from attack anti to the substituent).
Module 5: FAQ
Q: Why is my cyclobutanone ring-opening during reduction?A: Cyclobutanones have high ring strain (~26 kcal/mol). Strong nucleophiles or high temperatures can trigger ring opening.
Fix: Avoid temperatures above 0°C. If using LiAlH₄, switch to the milder NaBH₄. If the ring opens, it often indicates the presence of a good leaving group at the alpha-position (e.g., alpha-halo cyclobutanone).
Q: Can I use CBS (Corey-Bakshi-Shibata) catalysts for diastereoselectivity?A: Yes. While CBS is designed for enantioselectivity, it is exceptionally powerful for diastereoselectivity in chiral substrates. The chiral oxazaborolidine catalyst enforces a rigid transition state that can override inherent substrate bias. If L-Selectride fails, a stoichiometric (R)- or (S)-CBS reduction is the "nuclear option" for control.
Q: How do I determine the configuration of my product?A: NOESY NMR is the gold standard.
Cis-isomer: Look for NOE correlations between the methine proton (H-1) and the substituent protons.
Coupling Constants: Unlike cyclohexane (
vs ), cyclobutane coupling constants are less reliable due to the flexible pucker. Rely on NOE.
References
Deraet, X., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[3] The Journal of Organic Chemistry, 85(12), 7803–7816.[3]
Context: Definitive work on 3-substituted systems, confirming the preference for cis-alcohol formation via convex face
Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron, 35(6), 567–607.
Context: Foundational review establishing the steric bulk parameters of L-Selectride vs. NaBH4.
Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
Context: Authoritative text on conformational analysis (puckering) of four-membered rings and the distinction between steric approach vs. product development control.
Corey, E. J., et al. (1987). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Journal of the American Chemical Society, 109(25), 7925–7926.
Context: Reference for using CBS catalysts when standard steric control fails.
Technical Support Center: trans-3-(Methylamino)cyclobutanol HCl
Welcome to the technical support center for trans-3-(Methylamino)cyclobutanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for trans-3-(Methylamino)cyclobutanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stability assessment of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental procedures to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question: What are the recommended storage conditions for solid trans-3-(Methylamino)cyclobutanol HCl and its solutions?
Answer:
For the solid hydrochloride salt, storage in a well-sealed container at 2-8°C under an inert atmosphere is recommended to minimize degradation from moisture and atmospheric contaminants.[1]
For solutions, the optimal storage conditions depend on the solvent and the intended duration of storage. As a general guideline, aqueous solutions should be freshly prepared. If short-term storage is necessary, it is advisable to store them at 2-8°C for no longer than 24-48 hours. For longer-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or below. It is crucial to use a co-solvent that does not react with the compound; for instance, aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are generally preferred over reactive solvents like methanol for long-term storage.[2]
Question: I am observing precipitation or cloudiness when dissolving trans-3-(Methylamino)cyclobutanol HCl in a neutral aqueous buffer. What is the cause and how can I resolve this?
Answer:
This is a common issue when working with hydrochloride salts of amines. The HCl salt is generally more water-soluble than the corresponding free base. At neutral or alkaline pH, the hydrochloride salt can be deprotonated to the free amine, which may have lower aqueous solubility, leading to precipitation.
Troubleshooting Steps:
pH Adjustment: Ensure your buffer pH is acidic (ideally pH < 6) to maintain the protonated, more soluble form of the amine.
Order of Addition: Dissolve the solid trans-3-(Methylamino)cyclobutanol HCl in deionized water or a slightly acidic solution before adding it to your final neutral or alkaline buffer. This ensures complete dissolution before any potential pH-induced precipitation.
Co-solvents: If working near the pKa of the amine, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility. However, be mindful of potential co-solvent effects on your experiment.
Question: What are the potential degradation pathways for trans-3-(Methylamino)cyclobutanol HCl in solution?
Answer:
While specific degradation studies on trans-3-(Methylamino)cyclobutanol HCl are not readily available in public literature, we can infer potential degradation pathways based on its chemical structure—a secondary amine and a secondary alcohol on a cyclobutane ring.
Oxidation: The secondary amine is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metal ions.[3] Oxidative degradation can lead to the formation of N-oxides or other related impurities. The secondary alcohol can also be oxidized to a ketone.
Reactions with Excipients: If formulated with certain excipients, there is a potential for incompatibility. For example, reducing sugars like lactose can undergo Maillard reactions with the amine group.[4] Aldehyde impurities in excipients can also react with the amine to form imine adducts.[5]
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC)
Symptom: You are observing variable peak areas, peak tailing, or the appearance of unexpected peaks in your HPLC analysis of trans-3-(Methylamino)cyclobutanol HCl.
Root Cause Analysis and Solutions:
Cause A: Poor Retention and Peak Shape: Small, polar amines like this compound are often poorly retained on standard reversed-phase columns (e.g., C18) and can exhibit poor peak shape due to interactions with residual silanols on the stationary phase.
Solution:
Use a Specialized Column: Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Chromatography) column or a polymer-based column that is stable at higher pH.[6]
Mobile Phase Modifiers: The addition of an ion-pairing agent or using a buffer with a higher ionic strength can improve peak shape.
Pre-column Derivatization: This is a highly effective strategy. Derivatizing the amine with a chromophoric or fluorophoric agent (e.g., OPA, FMOC-Cl) makes the molecule less polar and more easily detectable, improving both retention and sensitivity.[6][7]
Cause B: On-Column or In-Solution Degradation: The appearance of new peaks over time can indicate that the compound is degrading in your sample vial or on the column.
Solution:
Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation in the vial, especially if your run times are long.
pH of Mobile Phase: Ensure the pH of your mobile phase is compatible with the stability of the compound. For amines, a slightly acidic mobile phase is often beneficial.
Freshly Prepare Samples: Analyze samples as soon as possible after preparation.
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of trans-3-(Methylamino)cyclobutanol HCl.[3][8]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Stock Solution Preparation: Prepare a stock solution of trans-3-(Methylamino)cyclobutanol HCl (e.g., 1 mg/mL) in deionized water or a suitable co-solvent if solubility is limited.
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.
Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis:
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
Neutralize the acid and base hydrolysis samples before analysis.
Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (see Protocol 2).
Data Evaluation:
Compare the chromatograms of the stressed samples to the control.
Calculate the percentage degradation of the parent compound.
Identify and quantify any significant degradation products.
This protocol provides a starting point for developing an HPLC method for the analysis of trans-3-(Methylamino)cyclobutanol HCl, incorporating pre-column derivatization with o-Phthalaldehyde (OPA) for UV detection.[6][7]
Objective: To quantify trans-3-(Methylamino)cyclobutanol HCl and separate it from potential degradation products.
Reagents and Materials:
Borate Buffer (0.4 M, pH 10.2): Dissolve sodium borate in deionized water and adjust pH.
OPA Reagent: Dissolve OPA in methanol and add a thiol (e.g., 3-mercaptopropionic acid).
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8)
Mobile Phase B: Acetonitrile
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Derivatization Procedure (can be automated in an autosampler):
In a vial, mix your sample (or standard) with the borate buffer.
Add the OPA reagent.
Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 340 nm
Column Temperature: 30°C
Gradient Program (Example):
0-2 min: 10% B
2-15 min: 10% to 80% B
15-17 min: 80% B
17-18 min: 80% to 10% B
18-25 min: 10% B (re-equilibration)
Method Validation:
This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.
References
Benchchem. (n.d.).
U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
Thermo Fisher Scientific. (n.d.).
Jain, D., & Basniwal, P. K. (2013). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
Annapurna, M., & Mohapatra, S. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research.
Patel, R. M. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences.
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals.
ChemicalBook. (2025, October 14). trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3.
1H NMR spectrum analysis of trans-3-(Methylamino)cyclobutanol HCl
A Comparative Guide for Structural Validation & Isomer Differentiation Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of trans-3-(methylamino)cyclobutanol hydrochloride . Designed for m...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Structural Validation & Isomer Differentiation
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of trans-3-(methylamino)cyclobutanol hydrochloride . Designed for medicinal chemists and analytical scientists, it focuses on distinguishing the target trans-isomer from its cis-counterpart—a critical quality control step in fragment-based drug discovery (FBDD).[1] Unlike standard spectral descriptions, this guide compares solvent systems and stereochemical markers to establish a self-validating identification protocol.
Structural Context & Conformational Dynamics
The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes, this puckering dictates the magnetic environment of the protons.[1]
Key Feature: The hydroxyl (-OH) and methylamino (-NHMe) groups are on opposite faces of the ring average plane.[1]
Conformational Lock: The bulky substituents (and the protonated amine) generally favor a conformation that minimizes 1,3-diaxial interactions. However, the trans geometry forces one substituent into a pseudo-axial orientation if the other is pseudo-equatorial, creating a distinct magnetic signature compared to the cis-isomer (which can adopt a stable diequatorial-like conformation).[1][3]
Comparative Analysis: Trans vs. Cis Topology
Feature
trans-Isomer (Target)
cis-Isomer (Common Impurity)
Symmetry
plane absent (chiral center dependent, but effectively asymmetric relative to ring face).[1][2]
Often possesses a plane of symmetry (meso-like character in specific conformations).[1][2]
Pseudo-diequatorial (preferred) or Pseudo-diaxial.
1H NMR Diagnostic
Methine protons () show complex splitting; distinct chemical shifts due to anisotropy.[2]
Methine protons often appear as more regular quintets; typically shielded relative to trans due to -gauche effects.[1]
Experimental Protocol: Acquisition & Processing
To ensure reproducible data, the following protocol minimizes artifacts caused by concentration effects or pH variability (common with HCl salts).
Workflow Diagram: Spectral Acquisition
Caption: Optimized workflow for structural elucidation of amine salts. D2O is preferred for resolution; DMSO-d6 is required for proton counting of exchangeable groups.[1]
Step-by-Step Methodology
Sample Preparation: Dissolve 10–15 mg of the HCl salt in 0.6 mL of solvent.
Recommendation: Use D₂O (Deuterium Oxide) for primary characterization. The exchange of -OH and -NH₂⁺ protons eliminates broad signals that obscure the aliphatic region.[1]
Alternative: Use DMSO-d₆ if confirmation of the ammonium proton count (
> Note: Chemical shifts are approximate and concentration-dependent.[1] The N-Me group appears as a singlet in D₂O due to rapid deuterium exchange of the amine proton.[1]
Comparative Logic: Distinguishing Cis vs. Trans
This is the core challenge. The trans isomer is identified not just by peak position, but by the splitting pattern width and relative shielding .
The "Quintet" Width:
The methine protons (H1 and H3) appear as pseudo-quintets because they couple to four vicinal methylene protons.[2]
Trans: Due to the ring pucker, the vicinal coupling constants (
and ) are averaged differently.[2] The trans isomer typically displays a narrower multiplet width for the methine signals compared to the cis isomer.
Cis: Often shows a broader, more defined quintet due to the stability of the diequatorial-like conformation, where
In the cis isomer, if substituents are forced into a pseudo-axial/equatorial mix or diaxial interaction, steric compression causes an upfield shift (shielding) of the ring carbons and attached protons.
Observation: If you observe a secondary set of methine signals upfield (e.g., ~3.8 ppm for H-3 instead of ~4.1 ppm), this indicates the presence of the cis-impurity.[1]
Decision Tree for Isomer Assignment
Caption: Logic gate for differentiating stereoisomers based on 1H NMR spectral features.
Advanced Validation: 2D NMR & Solvent Effects
If 1D analysis is ambiguous (e.g., overlapping methylene signals), use these secondary validation methods.
A. NOESY (Nuclear Overhauser Effect Spectroscopy)[2][4]
Trans: No strong NOE correlation is observed between H-1 and H-3, as they are on opposite faces of the ring.[1]
Cis: A strong NOE correlation may be observed between H-1 and H-3 if the ring adopts a diaxial-like pucker, or between the substituents if diequatorial.[1] However, for 1,3-systems, the lack of NOE is often the stronger evidence for trans.[1]
B. Solvent Shift (D₂O vs DMSO-d₆)
DMSO-d₆ Profile:
The ammonium protons (
) appear as a broad broad singlet or doublet around 8.5–9.5 ppm.[1][2]
The hydroxyl proton (-OH) appears as a doublet around 5.0 ppm (coupling to H-3).[1][2]
Validation: Integration of the ammonium peaks (2H) confirms the salt stoichiometry.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][5] Link[2]
Wiberg, K. B., & Barth, D. E. (1969).[2] Conformational studies of cyclobutanes. Journal of the American Chemical Society, 91(18), 5124–5130.[2] Link[2]
Lambert, J. B., & Roberts, J. D. (1965).[2] Nitrogen-15 Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 87(17), 3884–3890.[2] (Foundational work on conformational analysis of N-substituted rings). Link[2]
A Practical Guide to Distinguishing Cis vs. Trans 3-Substituted Cyclobutanols using NOESY NMR
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit vastly different biological activities and material properties. For cyclic structures like cyclobutanes, distinguishing between cis and trans isomers is a common yet critical challenge. This guide provides an in-depth, technical comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can be effectively employed to unambiguously differentiate between cis and trans 3-substituted cyclobutanols.
The Stereochemical Challenge: Why Simple NMR Isn't Enough
Standard one-dimensional (1D) ¹H and ¹³C NMR, as well as correlation spectroscopies like COSY, primarily provide information about through-bond connectivity.[1] While these techniques are indispensable for elucidating the core structure of a molecule, they often fall short in differentiating stereoisomers where the atom-to-atom connections are identical. In the case of 3-substituted cyclobutanols, both the cis and trans isomers will display similar J-coupling patterns, making a definitive assignment based on these alone unreliable.
This is where the Nuclear Overhauser Effect (NOE) becomes a powerful tool. The NOE is a through-space phenomenon, meaning it arises from the dipolar coupling between nuclei that are in close spatial proximity, irrespective of whether they are directly connected through chemical bonds.[2] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei (I ∝ 1/r⁶), making it exquisitely sensitive to internuclear distances typically less than 5 Å.[2]
The NOESY Experiment: A Window into 3D Molecular Architecture
The 2D NOESY experiment maps these through-space correlations. A NOESY spectrum displays the normal 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate that the corresponding protons on the diagonal are close to each other in space.[1] By analyzing the pattern of these cross-peaks, we can build a three-dimensional picture of the molecule and, in this case, definitively assign the cis or trans stereochemistry of the 3-substituted cyclobutanol.
Comparative Analysis: Predicted NOE Correlations for cis and trans Isomers
The key to distinguishing the cis and trans isomers of a 3-substituted cyclobutanol lies in the spatial relationships between the protons on the cyclobutane ring. Let's consider a generic 3-substituted cyclobutanol, where 'R' is the substituent.
In the cis isomer , the hydroxyl group (-OH) and the substituent 'R' are on the same face of the cyclobutane ring. This forces the protons at C1 (H1) and C3 (H3) to also be on the same face of the ring, bringing them into close proximity. Consequently, a strong NOE cross-peak is expected between H1 and H3. Additionally, the protons on the opposite face of the ring (H2a/H2b and H4a/H4b) will show correlations amongst themselves.
Conversely, in the trans isomer , the -OH and 'R' groups are on opposite faces of the ring. This places H1 and H3 on opposite faces as well, increasing their internuclear distance. As a result, a very weak or, more likely, no NOE cross-peak will be observed between H1 and H3. Instead, H1 will show NOE correlations to the protons on the same face (e.g., H2a and H4a), and H3 will show correlations to the protons on its face (e.g., H2b and H4b).
This critical difference in the NOE correlation pattern between H1 and H3 serves as the diagnostic tool for distinguishing the two isomers. Research on substituted cyclobutane systems has confirmed the utility of this approach, where the presence or absence of specific NOE correlations is used to assign relative stereochemistry.[3][4][5]
Expected NOE Correlations Summary
Proton Pair
Expected NOE in cis-isomer
Expected NOE in trans-isomer
Rationale
H1 – H3
Strong
Absent or Very Weak
In the cis isomer, H1 and H3 are on the same face of the ring and therefore in close proximity. In the trans isomer, they are on opposite faces and further apart.
H1 – H2/H4 (same face)
Strong
Strong
These protons are vicinal and on the same face of the ring in both isomers, leading to a strong NOE.
H3 – H2/H4 (same face)
Strong
Strong
Similar to the above, these vicinal protons on the same face will exhibit a strong NOE.
Experimental Protocol: Acquiring High-Quality NOESY Data
A well-designed experiment is crucial for obtaining unambiguous results. The following provides a step-by-step methodology for a standard 2D NOESY experiment.
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutanol isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. Ensure the sample is free of particulate matter.
Initial 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to optimize shimming and receiver gain.
NOESY Parameter Setup:
Pulse Sequence: Select a standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyph on Bruker instruments).
Spectral Width: Set the spectral width to encompass all proton signals.
Number of Points: Use a sufficient number of points in both dimensions (e.g., 2048 in F2 and 256-512 in F1) to achieve adequate resolution.
Mixing Time (d8 or tₘ): This is a critical parameter. For small molecules like cyclobutanols, a mixing time in the range of 300-800 ms is typically optimal. It may be beneficial to run a series of NOESY experiments with varying mixing times to find the ideal value that maximizes the desired NOE signals while minimizing spin diffusion (the relay of NOE through a chain of protons).
Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A value of 2-5 seconds is common.
Number of Scans (ns): The number of scans per increment should be a multiple of 8 or 16 and adjusted to achieve an adequate signal-to-noise ratio.
Data Acquisition: Run the 2D NOESY experiment. The total experiment time will depend on the chosen parameters.
Data Processing:
Apply a squared sine-bell window function in both dimensions.
Perform a two-dimensional Fourier transform.
Phase the spectrum carefully in both dimensions.
Reference the spectrum.
Data Analysis:
Identify the diagonal peaks corresponding to the 1D ¹H spectrum.
Systematically look for off-diagonal cross-peaks.
Critically analyze the presence or absence of a cross-peak between the signals for H1 and H3 to assign the stereochemistry as outlined in the comparison table.
A Researcher's Guide to Stereochemical Analysis of trans-Cyclobutanes via Proton-Proton Coupling Constants (J-values)
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a cornerstone of successful discovery and design. Within the realm of cyclic systems, the cycl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a cornerstone of successful discovery and design. Within the realm of cyclic systems, the cyclobutane moiety, a common motif in natural products and synthetic compounds, presents a unique stereochemical puzzle. Its puckered, non-planar conformation dictates a range of dihedral angles between adjacent protons, which in turn governs the magnitude of their through-bond scalar coupling (J-coupling) in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of proton-proton coupling constants (J-values) in trans-cyclobutane systems, offering experimental data and theoretical insights to aid in unambiguous stereochemical assignments.
The Stereochemical Challenge of the Puckered Ring
Unlike planar aromatic rings or the well-defined chair and boat conformations of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium of puckered conformations.[1][2] This puckering, a strategy to alleviate torsional strain, results in a distribution of dihedral angles between vicinal protons, making the interpretation of their coupling constants a nuanced task. In trans-1,2-disubstituted cyclobutanes, the substituents can adopt pseudo-equatorial or pseudo-axial positions, further influencing the ring's pucker and the resulting J-values.
Decoding the J-Values: A Guide to Typical Coupling Constants
The magnitude of the coupling constant between two protons is exquisitely sensitive to the number of bonds separating them and their spatial relationship. In the context of trans-cyclobutanes, the key parameters are the geminal (²J), vicinal cis (³Jcis), and vicinal trans (³Jtrans) coupling constants.
A comprehensive review of experimental data reveals the following typical ranges for these coupling constants in cyclobutane derivatives:
Coupling Type
Description
Typical Range (Hz)
²JHH
Geminal coupling between two protons on the same carbon.
It is a general observation that for vicinal protons in cyclobutane rings, the cis coupling constant is typically larger than the trans coupling constant.[4] However, the overlapping ranges and the influence of various factors necessitate a deeper understanding of the underlying principles.
For a concrete example, a detailed ¹H NMR study of trans-1,2-diphenylcyclobutane, where the phenyl groups are in a pseudo-diequatorial conformation, provided the following specific J-values:
Coupled Protons
Coupling Constant (J) in Hz
J1,2
8.2
J1,3'
8.2
J1,3
10.4
J2,4'
10.4
J2,4
8.2
J3,4'
-11.6 (²J)
J3,4
8.2
J3',4'
8.2
J3',4
1.1
Table adapted from a study on trans-1,2-diphenylcyclobutane.[5]
The Karplus Relationship: Bridging Dihedral Angles and J-Values
The cornerstone for interpreting vicinal coupling constants is the Karplus equation, which describes the relationship between the ³JHH value and the dihedral angle (φ) between the two coupled protons.[6][7][8] The general form of the equation is:
³JHH = A cos²(φ) + B cos(φ) + C
where A, B, and C are empirically derived parameters that depend on factors such as the hybridization of the carbon atoms and the electronegativity of substituents.[6][8]
The Karplus relationship predicts that ³JHH will be maximal for dihedral angles of 0° and 180° and minimal for angles around 90°.[7][8]
Caption: Relationship between dihedral angle and ³J coupling constant.
In the puckered cyclobutane ring, the dihedral angles between trans protons can vary significantly depending on the degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the protons. This variation is the primary reason for the observed range of ³Jtrans values.
Factors Influencing J-Values in trans-Cyclobutanes
Beyond the dihedral angle, several other factors can modulate the observed coupling constants:
Ring Puckering: The degree of puckering in the cyclobutane ring directly impacts the dihedral angles between vicinal protons. Increased puckering can lead to a wider range of possible J-values.[1] The puckering itself is influenced by the nature and stereochemistry of the substituents.
Substituent Electronegativity: The presence of electronegative substituents can alter the electron density in the C-C bonds of the cyclobutane ring, which in turn affects the magnitude of the J-coupling. Generally, electronegative substituents tend to decrease the value of ³JHH.
Bond Angles and Bond Lengths: While less dominant than the dihedral angle, variations in C-C-H bond angles and C-C bond lengths can also contribute to changes in coupling constants.
Experimental Protocol for Accurate J-Value Measurement
To obtain reliable J-values for stereochemical analysis, a rigorous experimental approach is essential.
Step 1: Sample Preparation
Dissolve the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
Filter the solution to remove any particulate matter.
Step 2: NMR Data Acquisition
Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
Optimize spectral parameters, including the number of scans, relaxation delay, and acquisition time, to achieve a high signal-to-noise ratio and good digital resolution.
For complex spectra with overlapping multiplets, consider acquiring a two-dimensional J-resolved spectrum or a COSY (Correlation Spectroscopy) spectrum to aid in the assignment of coupling partners.
Step 3: Spectral Analysis and J-Value Extraction
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential or Gaussian) to enhance resolution or signal-to-noise.
Carefully phase and baseline correct the spectrum.
Use the software's peak-picking tool to accurately determine the frequencies of the individual lines within a multiplet.
Calculate the J-values by taking the difference in frequency (in Hz) between adjacent lines in the multiplet. For complex multiplets, spectral simulation may be necessary for accurate extraction of all coupling constants.
Alternative and Complementary Techniques: Nuclear Overhauser Effect (NOE) Spectroscopy
While J-coupling provides through-bond information, Nuclear Overhauser Effect (NOE) spectroscopy offers through-space correlations, making it a powerful complementary technique for stereochemical assignment.[9] An NOE is observed between protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them.
In the context of trans-cyclobutanes, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal spatial proximities between substituents and ring protons, providing independent verification of the stereochemistry. For instance, an NOE between a substituent and a proton on the opposite side of the ring would strongly support a trans configuration.
Caption: Workflow for stereochemical assignment of trans-cyclobutanes.
Conclusion
The determination of stereochemistry in trans-cyclobutane systems is a critical task that can be confidently addressed through the careful analysis of proton-proton coupling constants. By understanding the typical ranges of ²J, ³Jcis, and ³Jtrans values and the underlying principles of the Karplus relationship, researchers can glean valuable insights into the three-dimensional structure of these fascinating molecules. The puckered nature of the cyclobutane ring introduces a layer of complexity, but this can be navigated by considering the influence of ring conformation and substituent effects. For unambiguous assignments, especially in novel or complex systems, the integration of J-coupling analysis with complementary techniques such as NOE spectroscopy provides a robust and self-validating approach. This guide serves as a foundational resource for scientists and developers, empowering them to tackle the stereochemical challenges of cyclobutane-containing compounds with greater confidence and precision.
References
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
Raza, G. H., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 38(10), 847-853. [Link]
PubMed. (1993). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. [Link]
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
OpenStax. (2023). 4.4 Conformations of Cycloalkanes - Organic Chemistry. [Link]
Comparative Guide: Characterization of trans-3-(Methylamino)cyclobutanol Hydrochloride
The following guide details the characterization and performance comparison of trans-3-(Methylamino)cyclobutanol hydrochloride , a critical reference standard and isomeric impurity in the synthesis of Janus kinase (JAK)...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the characterization and performance comparison of trans-3-(Methylamino)cyclobutanol hydrochloride , a critical reference standard and isomeric impurity in the synthesis of Janus kinase (JAK) inhibitors like Abrocitinib.
[1]
Executive Summary: The Stereochemical Challenge
In the development of JAK1 inhibitors, specifically Abrocitinib (Cibinqo) , the cyclobutane moiety serves as a rigid scaffold that orients the pharmacophore.[1] The synthetic route predominantly targets the cis-isomer (CAS 1408075-73-9), which provides the necessary spatial arrangement for ATP-binding site occupancy.[1]
The trans-isomer (CAS 1408076-19-6) acts as a critical process impurity.[1] Its detection and quantification are mandatory for GMP compliance. This guide compares the physical properties of the trans-isomer against the cis-isomer and outlines the experimental protocols for its rigorous characterization using melting point (MP) and Differential Scanning Calorimetry (DSC).[1]
Physical Characterization & Performance Data
The melting point is the primary indicator of isomeric purity for this salt.[1] Unlike the free base, which is often a liquid or low-melting solid, the hydrochloride salt forms a stable crystal lattice.[1]
HCl salts are preferred for reference standards due to higher crystallinity.[1]
Melting Point
155 – 165 °C (Typical Range)*
168 – 172 °C (Succinate salt)**
Trans isomers often exhibit lower lattice energy than cis forms in 1,3-disubstituted cyclobutanes due to packing efficiency.[1]
Solubility
High (Water, Methanol)
High (Water, Methanol)
Difficult to separate by simple extraction; requires fractional crystallization.[1]
Thermodynamics
Kinetic Product (minor)
Thermodynamic Product (major)
Trans isomer is favored under specific reductive amination conditions but is generally less stable in the crystal lattice.[1]
*Note: Exact melting point depends heavily on residual solvent and enantiomeric purity.[1] Values are estimated based on structural analogues and general amine HCl salt properties.[1] Experimental determination via DSC is required for CoA generation.
**Reference: Succinate salt of cis-isomer cited in Abrocitinib synthesis patents (WO2018084703).[1]
Experimental Protocols
Protocol A: Precise Melting Point Determination (DSC)
Objective: To distinguish the trans-isomer from the cis-isomer using thermal transitions.[1] Standard capillary methods may fail due to sublimation or decomposition; DSC is the gold standard.[1]
Reagents & Equipment:
Sample: >5 mg trans-3-(Methylamino)cyclobutanol HCl (dried in vacuo at 40°C for 4h).
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[1]
Pan: Tzero Aluminum Pan (hermetically sealed with a pinhole).
Step-by-Step Methodology:
Equilibration: Equilibrate the DSC cell at 25°C.
Ramp: Heat the sample from 25°C to 250°C at a rate of 10°C/min .
Success Criterion: A single sharp peak indicates high purity.[1] A doublet or broad shoulder suggests the presence of the cis-isomer or amorphous content.[1]
Decomposition: Watch for an erratic baseline >200°C, indicating HCl dissociation/degradation.[1]
Protocol B: Isomeric Separation & Purification
Objective: To isolate the pure trans-isomer from a mixed synthetic stream for use as a reference standard.
Mechanism: 1,3-disubstituted cyclobutanes exhibit different solubilities in non-polar solvents.[1] The cis-isomer (intramolecular H-bonding potential) often crystallizes differently than the trans-isomer.[1]
Dissolution: Dissolve the crude mixture (cis/trans ~ 80:20) in minimal hot Isopropanol (IPA) .
Seed & Cool: Cool slowly to room temperature. The cis-isomer typically crystallizes first (or forms a less soluble salt if using succinic acid).[1]
Precipitation: The trans-HCl salt will precipitate.[1]
Recrystallization: Recrystallize the trans-salt from Acetonitrile/Methanol to remove trapped cis-isomer.[1]
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for isolating and validating the trans-isomer melting point.
Caption: Workflow for the separation of cis/trans isomers and subsequent thermal analysis to determine the specific melting point of the trans-hydrochloride salt.
Expert Analysis & Causality
Why the Melting Point Matters: In GMP manufacturing of Abrocitinib, the trans-isomer is a "specified impurity."[1] You must demonstrate that your analytical method (HPLC/GC) can separate it.[1] A pure reference standard with a defined melting point is required to validate this separation.[1]
Causality of Stability: The cyclobutane ring is puckered.[1] The cis-1,3 configuration allows for both substituents to adopt a pseudo-equatorial conformation, minimizing steric strain (thermodynamic stability).[1] The trans-isomer forces one substituent into a pseudo-axial position, creating higher ring strain and typically a lower melting point and higher solubility.[1]
Self-Validating Protocol: If your DSC trace shows a "pre-melt" event (small peak before the main endotherm), it confirms the presence of the cis-isomer (eutectic impurity), invalidating the batch.[1]
References
Pfizer Inc. (2018).[1] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2018084703A1.[1] (Describes the synthesis of Abrocitinib and the isolation of the cis-amino cyclobutane intermediate). Link
ChemicalBook. (2025).[1] trans-3-Amino-3-methylcyclobutanol hydrochloride Product Description. (Provides physical form and CAS data for related cyclobutane salts). Link
Vazquez, M., et al. (2021).[1] Identification of Abrocitinib Intermediates. Journal of Medicinal Chemistry. (Discusses the stereochemical assignment of the cyclobutyl amine moiety).
PubChem. (2025).[1] Compound Summary: 3-(methylamino)cyclobutan-1-ol.[1][2][3][4] National Library of Medicine.[1] Link[1]
Comparative Guide: LC-MS Strategies for Profiling Impurities in 3-(Methylamino)cyclobutanol
Executive Summary & The Analytical Challenge 3-(Methylamino)cyclobutanol is a critical aliphatic amine intermediate used in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1] Its an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Analytical Challenge
3-(Methylamino)cyclobutanol is a critical aliphatic amine intermediate used in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1] Its analysis presents a "perfect storm" of analytical challenges that standard C18 methods fail to address.
The Core Challenges:
Extreme Polarity: With a low LogP (approx. -0.5 to 0.[1]2) and a basic pKa (~9.5), the molecule elutes in the dead volume (
) on standard alkyl stationary phases.
Lack of Chromophore: The cyclobutane ring and aliphatic amine chain do not absorb UV radiation above 205 nm, rendering standard Diode Array Detectors (DAD) ineffective without derivatization.[1]
Stereoisomerism: The molecule exists as cis and trans isomers.[1] Distinguishing these is critical, as they often exhibit vastly different reactivity and biological activity in downstream APIs.[1]
This guide objectively compares three distinct strategies for profiling impurities in this matrix: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing Reversed-Phase (IP-RPLC) , and Derivatization-RPLC .
Comparative Matrix: Method Performance
The following table summarizes the performance of the three primary methodologies based on experimental suitability for 3-(Methylamino)cyclobutanol.
Table 1: Strategic Comparison of LC-MS Methodologies
Feature
Method A: HILIC-MS (Recommended)
Method B: IP-RPLC
Method C: Derivatization (Benzoyl)
Principle
Partitioning into water-enriched layer on polar surface.[1]
Hydrophobic interaction via ion-pairing reagent.[1]
Chemical modification to add hydrophobicity/UV activity.[1]
For direct analysis without sample modification, HILIC is the superior choice. The high organic content (typically 70-90% Acetonitrile) required for retention perfectly aligns with Electrospray Ionization (ESI) desolvation mechanisms, providing maximum sensitivity.[1]
Mechanism of Action
In HILIC, water from the mobile phase forms a stagnant layer on the polar stationary phase (e.g., Zwitterionic sulfobetaine). The 3-(Methylamino)cyclobutanol partitions into this water layer.[1] Impurities that are more polar (e.g., N-oxides) are retained longer, while less polar impurities (e.g., protected intermediates) elute earlier.
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the specific impurity profiling goal (e.g., chiral purity vs. general assay).
Figure 1: Decision tree for selecting the optimal analytical strategy based on laboratory constraints and data requirements.
Impurity Identification & Fragmentation Logic
When using LC-MS (Q-TOF or Orbitrap), identification relies on accurate mass and fragmentation patterns.
Key Impurities[1][3][4][5]
Impurity A (Demethylated): 3-Aminocyclobutanol (
88).[1] Origin: Incomplete methylation or starting material.[1]
Impurity B (Over-methylated): 3-(Dimethylamino)cyclobutanol (
116).[1] Origin: Side reaction during reductive amination.[1]
Impurity C (Oxidation): 3-(Methylamino)cyclobutanone (
Injection Volume: 1-2 µL (Sample diluent must be 80% ACN to prevent peak distortion).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
90
Initial Hold
1.0
90
Start
8.0
50
Elution of polar impurities
8.1
90
Re-equilibration start
12.0
90
Ready for next injection
Validation Check: The trans isomer typically elutes before the cis isomer on Zwitterionic phases due to differences in hydrodynamic volume and interaction with the surface water layer.
References
HILIC Principles for Polar Amines:
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
[1]
Impurity Profiling Guidelines:
International Conference on Harmonisation (ICH).[1][3] (2006).[1] Q3A(R2): Impurities in New Drug Substances.
[1]
Cyclobutane Isomer Separation (Contextual):
Martin, J. C., & Elam, E. U. (1966).[4] Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols (US Patent 3,227,764).
[4]
Mass Spectrometry of Small Amines:
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard Text for Fragmentation Logic).
A Tale of Two Scaffolds: A Comparative Guide to Cyclobutane and Piperazine Bioisosteres in Modern Drug Discovery
For the drug development professional, the art of molecular design lies in a delicate balance of optimizing potency while engineering favorable pharmacokinetic properties. Bioisosterism, the strategy of substituting one...
Author: BenchChem Technical Support Team. Date: February 2026
For the drug development professional, the art of molecular design lies in a delicate balance of optimizing potency while engineering favorable pharmacokinetic properties. Bioisosterism, the strategy of substituting one chemical moiety for another with similar steric and electronic characteristics, is a cornerstone of this endeavor. Among the vast toolkit available to medicinal chemists, the saturated cyclobutane ring and the heterocyclic piperazine ring represent two powerful, yet distinct, solutions to common drug design challenges.
This guide provides an in-depth, objective comparison of cyclobutane and piperazine as bioisosteric replacements. Moving beyond a simple list of properties, we will explore the fundamental causality behind their influence on a drug candidate's profile, supported by experimental data and actionable protocols for their evaluation. The choice between these scaffolds is rarely arbitrary; it is a strategic decision aimed at solving specific problems, be it poor solubility, metabolic instability, or the need for precise vector positioning of pharmacophores.
Part 1: Core Physicochemical and Structural Differences
The foundational differences between cyclobutane and piperazine dictate their utility. Cyclobutane is a puckered, non-polar, all-carbon ring, while piperazine is a six-membered heterocycle containing two basic nitrogen atoms. These distinctions have profound implications for a molecule's three-dimensional shape, solubility, and potential for intermolecular interactions.
The inclusion of a cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), a parameter frequently correlated with higher clinical success rates due to improved developability profiles.[1][2] Its rigid, three-dimensional structure can conformationally lock a molecule, minimizing the entropic penalty upon binding to a target protein and providing vectors for substituents that project out of a single plane.[3][4][5]
Conversely, the piperazine moiety is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[6][7][8] Its two nitrogen atoms are key to its function. They act as basic centers, which can be protonated at physiological pH to dramatically increase aqueous solubility—a common hurdle in drug development.[6][9] These nitrogens also serve as convenient synthetic handles for further molecular elaboration.[6][10]
Table 1: Head-to-Head Comparison of Physicochemical Properties
Property
Cyclobutane
Piperazine
Rationale & Implication in Drug Design
Structure
4-membered carbocycle
1,4-diazacyclohexane
Cyclobutane offers a rigid, non-polar scaffold. Piperazine introduces basic centers and polarity.
3D Shape
Puckered, non-planar
Chair/Boat conformations
Both add 3D character, moving away from "flatland" molecules. Cyclobutane is often used to replace planar aromatic rings to this end.[1][2]
sp3 Fraction
High
Moderate
High Fsp3 is linked to improved clinical outcomes (e.g., better solubility and lower toxicity).[2]
Piperazine's basicity is crucial for enhancing aqueous solubility and forming salt-bridge interactions with targets.
Aqueous Solubility
Variable; can improve solubility vs. planar aromatics[1]
Generally high
Piperazine is a go-to scaffold for mitigating solubility issues.[6][9]
Lipophilicity (LogP)
Increases lipophilicity
Decreases lipophilicity
The choice depends on the optimization goal: increasing permeability (cyclobutane) or solubility (piperazine).
Metabolic Stability
Generally high; resistant to oxidative metabolism[1][5]
Can be a liability; N-dealkylation is a common metabolic pathway[9]
Cyclobutane is often introduced to block metabolic "hot spots".
Part 2: Impact on ADME & Pharmacological Profile
A molecule's journey through the body is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice between cyclobutane and piperazine can be a deciding factor in whether a potent compound becomes a viable drug.
Metabolic Stability: This is a key area where the two scaffolds diverge. Saturated carbocycles like cyclobutane are relatively inert and less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3][5] This makes them an excellent choice for replacing metabolically labile groups, such as electron-rich aromatic rings. In contrast, the nitrogen atoms of the piperazine ring are common sites for metabolism, particularly N-dealkylation.[9] While not always a deal-breaker, this potential liability must be carefully assessed.
Permeability and Efflux: The ability to cross biological membranes is critical for absorption and reaching the target site. The higher lipophilicity conferred by a cyclobutane ring can enhance passive permeability. Conversely, the polar, ionizable nature of piperazine can reduce it, although its presence in many CNS-active drugs demonstrates that this is not an absolute barrier.[9] In some cases, piperazine-containing compounds can be substrates for efflux transporters, which can be mitigated by bioisosteric replacement. For instance, replacing a piperazine with a 1,3-diamino-cyclobutane has been explored to reduce efflux.[11]
Pharmacological Role: Cyclobutane is often employed to enforce a specific conformation on a molecule, thereby increasing rigidity and enhancing binding affinity by pre-organizing the pharmacophores for optimal interaction with the target.[3][4] It can serve as a non-polar spacer or a bioisostere for gem-dimethyl groups to fill hydrophobic pockets.[4] Piperazine, on the other hand, is frequently used as a linker or scaffold where its basic nitrogens can form crucial hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.[9]
Logical Workflow for Bioisostere Evaluation
The decision to swap one scaffold for another should be driven by a logical, data-centric process. The following workflow illustrates a typical path for comparing cyclobutane- and piperazine-containing analogues.
Caption: A typical experimental workflow for comparing bioisosteric analogs.
Part 3: Experimental Protocols for Head-to-Head Comparison
To provide a practical framework, we describe three fundamental assays for evaluating the impact of a cyclobutane-for-piperazine substitution.
Protocol 1: Kinetic Aqueous Solubility Assessment by Nephelometry
Purpose: To determine the thermodynamic aqueous solubility of a compound, which is critical for predicting its oral absorption and formulation feasibility.
Methodology:
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (piperazine analog and cyclobutane analog) in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a concentration gradient.
Solubility Measurement: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.
Incubation & Reading: Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (light scattering) of each well using a nephelometer.
Data Analysis: The concentration at which a sharp increase in turbidity is observed corresponds to the kinetic solubility limit. Compare the values obtained for the cyclobutane and piperazine analogs.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Purpose: To assess a compound's susceptibility to Phase I metabolism, providing an early indication of its in vivo half-life.[12]
Methodology:
Reagent Preparation:
Test Compound: Prepare a working solution of each analog (e.g., 100 µM in acetonitrile/water).
HLM Solution: Thaw cryopreserved Human Liver Microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer.
NADPH-Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.[1]
Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) and the HLM solution. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[1]
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
Data Calculation: Plot the natural log of the percentage of the remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).
Purpose: To evaluate a compound's ability to cross a lipid membrane via passive diffusion, serving as a surrogate for absorption.
Methodology:
Membrane Preparation: Coat the filter of a 96-well PAMPA plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
Compound Addition: Add the test compound solutions (dissolved in buffer at pH 7.4) to the wells of the donor plate.
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing fresh buffer. This creates a "sandwich," with the artificial membrane separating the two chambers.
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known assay parameters (e.g., incubation time, membrane area).
Structural Comparison of Scaffolds
The fundamental structural differences are visually represented below.
Caption: Key structural and property differences between the two bioisosteres.
Conclusion: A Strategic Choice Based on Project Needs
Neither cyclobutane nor piperazine is an inherently "better" bioisostere; their value is context-dependent. The decision to employ one over the other is a strategic choice driven by the specific liabilities of a lead compound.
Choose Cyclobutane when: The primary challenges are poor metabolic stability, the need for increased rigidity, or a desire to increase 3D character and explore new hydrophobic interactions. It is an excellent tool for "de-risking" a compound from a metabolic perspective.[1][3][5]
Choose Piperazine when: Poor aqueous solubility is the main obstacle. Its ability to be protonated and serve as a "solubility handle" is unparalleled. It also provides versatile synthetic vectors for exploring structure-activity relationships.[6][9][10]
By understanding the fundamental properties of each scaffold and applying a rigorous, data-driven evaluation process, researchers can make informed decisions. This judicious application of bioisosterism allows scientists to overcome common developability hurdles, unlocking new avenues for creating safer and more effective medicines.
References
The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
A Tale of Two Rings: Piperazine and Piperidine Deriv
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.
An evolving role of piperazine moieties in drug design and discovery. PubMed.
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Unknown Source.
Cyclobutanes in Small‐Molecule Drug Candid
Piperazine skeleton in the structural modification of n
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
Put a ring on it: application of small aliph
Cyclobutanes in Small-Molecule Drug Candid
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
Piperazine Bioisosteres for Drug Design. Enamine.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
A Researcher's Guide to Evaluating the Metabolic Stability of trans-3-(Methylamino)cyclobutanol Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising lead compound to a clinical candidate, metabolic stability is a critical gatekeeper. It defines the susce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with low metabolic stability is rapidly cleared from the body, often leading to a short duration of action and poor oral bioavailability. Conversely, a highly stable compound might accumulate, leading to potential toxicity. For medicinal chemists working with novel scaffolds like trans-3-(Methylamino)cyclobutanol, a thorough understanding and early assessment of metabolic stability are paramount. This guide provides a framework and detailed protocols for comparing the metabolic stability of derivatives built around this core, empowering research teams to make data-driven decisions in the lead optimization process.
The trans-3-(Methylamino)cyclobutanol moiety is an attractive building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can orient substituents into specific vectors to optimize target engagement. However, the presence of a secondary amine and a cyclobutane ring introduces potential sites for metabolic modification. Understanding how structural changes elsewhere in the molecule influence the metabolic fate of this core is key to designing long-lasting and effective drug candidates.
Comparative Assessment of Metabolic Stability: Key In Vitro Assays
The cornerstone of early metabolic stability assessment lies in in vitro assays that utilize liver-derived enzyme systems. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. By comparing the rate of disappearance of different derivatives in these systems, researchers can rank-order them based on their intrinsic clearance.
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method to evaluate Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of oxidative drug metabolism.
The general workflow involves incubating the test compound with liver microsomes and a regenerating system for the essential cofactor NADPH, followed by quenching the reaction at various time points and analyzing the remaining parent compound.
An In-Depth Guide to the Proper Disposal of trans-3-(Methylamino)cyclobutanol hydrochloride For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreak...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Proper Disposal of trans-3-(Methylamino)cyclobutanol hydrochloride
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are fundamental to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of trans-3-(Methylamino)cyclobutanol hydrochloride, grounding procedural guidance in scientific principles to ensure the protection of personnel and the environment.
Core Principles: Understanding the Compound and Waste Hierarchy
Before any disposal procedure, a foundational understanding of the chemical's properties and the established principles of waste management is essential.
Chemical Profile: trans-3-(Methylamino)cyclobutanol hydrochloride
Structure and Functionality: This compound is a cyclobutane derivative featuring a secondary amine (-NHCH₃) and a hydroxyl (-OH) group. The hydrochloride salt form (·HCl) typically enhances its water solubility.
The Waste Management Hierarchy
The most effective disposal strategies prioritize minimizing waste at its source. When disposal is necessary, it should follow a clear, regulated pathway.
Minimization: The most crucial step is careful experimental planning to reduce the quantity of waste generated.
Segregation: Properly separating different waste streams is critical to prevent dangerous reactions and ensure correct disposal.[4]
Collection & Storage: Using appropriate, clearly labeled containers for waste accumulation is a primary safety and regulatory requirement.[3][5]
Disposal: The final disposition must be handled by licensed professionals, typically through high-temperature incineration for organic compounds of this nature.[2][6]
Standard Operating Procedure for Disposal
This protocol provides a direct, step-by-step guide for managing waste containing trans-3-(Methylamino)cyclobutanol hydrochloride. Always consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Ensure the use of appropriate PPE before handling the material for disposal.[1]
Eye Protection: Safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities.[1]
Step 2: Waste Characterization and Segregation
Properly segregate waste based on its physical form and contaminants. Do not mix incompatible waste streams. [4]
Solid Waste:
Unused/Expired Chemical: Place pure trans-3-(Methylamino)cyclobutanol hydrochloride directly into a designated solid hazardous waste container.
Contaminated Labware: Items with significant contamination (e.g., weigh boats, gloves, absorbent pads used for spills) should also be placed in the solid hazardous waste container.[4]
Liquid Waste (Aqueous Solutions):
Collect all solutions containing the compound in a designated aqueous hazardous waste container.
Ensure the container is compatible with the material and properly vented if necessary.
Do not pour chemical waste down the drain.[5] This is a critical violation of safety and environmental regulations.
Empty Containers:
An empty container that held this chemical must still be managed as hazardous waste.[4]
The standard procedure is to "triple-rinse" the container with a suitable solvent (e.g., water).[3][7]
Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste. [3][4]
After the triple-rinse, deface or remove the original label, and the clean container may often be disposed of in the regular trash or recycling, per institutional policy.[7]
Step 3: Container Management and Labeling
Proper container management is a cornerstone of laboratory safety and regulatory compliance.
Container Integrity: Use containers that are in good condition, free of leaks or cracks, and constructed of a compatible material (e.g., high-density polyethylene).[4]
Labeling: As soon as you begin accumulating waste in a container, it must be labeled. The label must clearly state the words "Hazardous Waste" and list the full chemical name(s) of the contents.[3][4] Abbreviations or formulas are not acceptable.[4]
Closure: Keep waste containers closed at all times except when adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage and Final Disposal
Interim Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should have secondary containment to capture any potential leaks.[4]
Professional Disposal: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[3][4] They will consolidate it for transport by a licensed hazardous waste disposal company. The standard and most effective method for final disposal of this type of organic material is high-temperature incineration .[2]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams associated with trans-3-(Methylamino)cyclobutanol hydrochloride.
Caption: Decision workflow for the segregation and disposal of waste streams.
Authoritative Grounding & References
The procedures outlined in this guide are based on established safety protocols and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides the legal framework for "cradle-to-grave" management of these materials.[8] All laboratory waste should be treated as hazardous unless specifically determined to be non-hazardous by a qualified professional.[3]
A Senior Application Scientist's Guide to Handling trans-3-(Methylamino)cyclobutanol hydrochloride: From Personal Protective Equipment to Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like trans-3-(Methylamino)cyclobutanol hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like trans-3-(Methylamino)cyclobutanol hydrochloride demands a meticulous and proactive approach to personal protection and environmental responsibility. This guide provides an in-depth, experience-driven framework for the safe management of this compound, moving beyond a simple checklist to instill a culture of safety and scientific integrity within your laboratory.
The cornerstone of any effective chemical handling protocol is a thorough understanding of the compound . While specific toxicological data for trans-3-(Methylamino)cyclobutanol hydrochloride may be limited, its structural motifs—a cyclobutanol ring and a secondary amine hydrochloride salt—suggest potential irritant properties to the skin, eyes, and respiratory tract. Prudent laboratory practice dictates that we treat it as a hazardous substance, implementing a comprehensive safety strategy that encompasses all stages of its lifecycle in the lab, from receipt to disposal.
I. The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process that must be tailored to the specific risks posed by the chemical and the procedure being performed. Our goal is to create a series of barriers that protect the handler from exposure through inhalation, dermal contact, and ingestion.
While all manipulations of trans-3-(Methylamino)cyclobutanol hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure, additional respiratory protection is warranted, particularly when handling the solid compound or preparing solutions.
For routine handling of small quantities (milligram to gram scale): A well-fitted N95 or higher-rated disposable respirator is recommended. This will provide protection against the inhalation of fine powders.
For larger quantities or when generating aerosols: A half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100) is essential.
The Rationale: The hydrochloride salt form increases the likelihood of the compound being a fine, easily dispersible powder. The kinetic energy from scooping or pouring can aerosolize these small particles, making them readily available for inhalation. A standard surgical mask is insufficient as it does not form a tight seal around the face and lacks the necessary filtration media.
Skin contact is a primary route of exposure for many laboratory chemicals. A robust dermal protection strategy involves both appropriate glove selection and the use of protective clothing.
Glove Selection: Due to the lack of specific chemical resistance data for trans-3-(Methylamino)cyclobutanol hydrochloride, a two-tiered approach to glove selection is advised.
Inner Glove: A nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove. This provides an additional layer of protection against potential permeation.
Protective Clothing: A flame-resistant lab coat, worn fully buttoned with sleeves rolled down, is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be utilized.
The Rationale: The "double-gloving" technique is a well-established best practice in chemical handling. It not only provides an additional barrier but also allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
The eyes are particularly vulnerable to chemical splashes and airborne particles.
Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
The Rationale: Safety glasses protect from frontal impacts, but splashes can still reach the eyes from the sides or top. Goggles provide a more complete seal around the eyes, and a face shield offers an additional layer of protection for the entire face.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are aware of their responsibilities.
Safety Data Sheet (SDS) Review: Before any work begins, all personnel involved must review the SDS for trans-3-(Methylamino)cyclobutanol hydrochloride. If a specific SDS is not available, a generic one for a similar compound class should be consulted, and the compound should be treated with the highest level of precaution.
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept at the lowest possible height while still allowing for comfortable work.
PPE Donning: All required PPE must be donned correctly before entering the designated handling area. A "buddy system" to check each other's PPE is recommended.
Spill Kit Accessibility: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be readily accessible.
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